2-Benzoyl-6-methoxypyridine
説明
Structure
3D Structure
特性
IUPAC Name |
(6-methoxypyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSONXKRSOCOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and properties of 2-benzoyl-6-methoxypyridine
An in-depth technical analysis of 2-benzoyl-6-methoxypyridine requires a rigorous examination of its structural dichotomy. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, dual-functional scaffold. The juxtaposition of an electron-withdrawing benzoyl group and an electron-donating methoxy group on a pyridine ring creates a highly tunable system with profound implications for coordination chemistry, catalysis, and drug development.
Here is a comprehensive technical guide detailing the chemical architecture, synthetic methodologies, and application potential of 2-benzoyl-6-methoxypyridine.
Physicochemical Architecture & Molecular Rationale
2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1) is a specialized heterocyclic building block[1]. The structural logic of this compound is defined by its "push-pull" electronic distribution. The methoxy group at the C6 position donates electron density into the pyridine ring via resonance, enhancing the basicity and σ -donor capability of the pyridine nitrogen. Conversely, the benzoyl group at the C2 position exerts an electron-withdrawing effect, stabilizing lower oxidation states of coordinated metals and providing a hard oxygen donor for chelation[2][3].
Quantitative Data Summary
| Property | Value / Descriptor |
| IUPAC Name | (6-Methoxypyridin-2-yl)(phenyl)methanone |
| CAS Registry Number | 29082-97-1[1] |
| Molecular Formula | C13H11NO2[1] |
| Molecular Weight | 213.236 g/mol [1] |
| SMILES | COc1cccc(n1)C(=O)c1ccccc1[1] |
| Ligand Denticity | Bidentate (N, O)[2] |
Synthetic Methodology: The Grignard-Nitrile Paradigm
The most reliable, scalable, and regioselective method for synthesizing 2-aroylpyridines relies on the nucleophilic addition of a Grignard reagent to a cyanopyridine derivative[4]. Traditional Friedel-Crafts acylations fail or yield poor regioselectivity on electron-deficient pyridine rings.
Causality in Synthesis: The electrophilic carbon of 6-methoxy-2-pyridinecarbonitrile is highly susceptible to nucleophilic attack by phenylmagnesium bromide (PhMgBr). By conducting the reaction in a weakly coordinating solvent (e.g., THF/Toluene) at controlled temperatures (0 °C to RT), the Grignard reagent selectively attacks the nitrile carbon, avoiding unwanted ring-addition side reactions. The resulting stable metallo-imine intermediate prevents over-addition of the Grignard reagent (which would yield a tertiary alcohol). Subsequent acidic hydrolysis collapses the imine into the target ketone.
Caption: Synthetic logic and causality for the preparation of 2-benzoyl-6-methoxypyridine.
Coordination Chemistry: The N,O-Bidentate Paradigm
In transition metal chemistry, 2-benzoylpyridines act as classic neutral bidentate-chelate N,O-ligands[2]. The ligand coordinates to metal centers (such as Pd(II), Cu(II), or Co(II)) via the pyridine nitrogen and the carbonyl oxygen, forming a thermodynamically stable five-membered metallacycle[2][5].
The Methoxy Effect: The steric bulk of the 6-methoxy group forces a specific geometric arrangement during complexation, often favoring square planar (for Pd(II)) or distorted octahedral geometries (for Co(II))[2][3]. Electronically, the methoxy group fine-tunes the metal's redox potential, making the resulting complexes highly active in catalytic cycles or biological interactions.
Caption: Coordination logic of 2-benzoyl-6-methoxypyridine forming a transition metal complex.
Applications in Drug Development and Catalysis
Medicinal Chemistry: Derivatives of 2-benzoylpyridine, particularly when converted to thiosemicarbazones and coordinated with 3d metals (Cu, Ni, Fe), exhibit potent biological activities[6]. These complexes act as anti-proliferative agents against cancer cell lines (e.g., HL-60) and show significant anti-microbial and anti-fungal efficacy[6]. The 6-methoxy structural variant enhances lipophilicity, improving cellular membrane permeability—a critical pharmacokinetic parameter in drug design.
Cross-Coupling Catalysis: Pyridine rings are ubiquitous in pharmaceuticals, but traditional Suzuki-Miyaura cross-coupling often fails with 2-substituted pyridines due to the instability of pyridine-2-boronates[7][8]. 6-Methoxypyridine scaffolds are frequently utilized as advanced nucleophilic coupling partners (e.g., via pyridine sulfinates) to bypass these limitations, enabling the synthesis of complex hetero-biaryl pharmaceutical libraries[7][8].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the operator understands why an action is performed, thereby minimizing experimental deviation.
Protocol A: Synthesis of 2-Benzoyl-6-methoxypyridine
-
Preparation of the Electrophile: Dissolve 10.0 mmol of 6-methoxy-2-pyridinecarbonitrile in 20 mL of anhydrous THF under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the premature quenching of the Grignard reagent.
-
Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of Phenylmagnesium bromide (3.0 M solution in diethyl ether) dropwise over 15 minutes. Rationale: The controlled addition at low temperature mitigates the exothermic nature of the reaction and prevents the polymerization of the nitrile.
-
Imine Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the nitrile spot is consumed.
-
Hydrolysis: Quench the reaction by carefully adding 15 mL of cold 2M HCl. Stir vigorously for 1 hour. Rationale: The acidic environment protonates the metallo-imine, driving the hydrolysis equilibrium entirely toward the stable ketone product.
-
Isolation: Neutralize with saturated NaHCO3, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure ketone.
Protocol B: Preparation of [Pd(2-benzoyl-6-methoxypyridine)Cl2] Complex
-
Precursor Solvation: Dissolve 1.0 mmol of bis(benzonitrile)palladium(II) dichloride ([Pd(PhCN)2Cl2]) in 15 mL of anhydrous dichloromethane (DCM). Rationale: The benzonitrile ligands are highly labile and serve as excellent leaving groups for incoming chelators.
-
Ligand Exchange: Add a stoichiometric equivalent (1.0 mmol) of 2-benzoyl-6-methoxypyridine dissolved in 5 mL of DCM to the palladium solution.
-
Chelation: Stir the mixture at room temperature for 12 hours. Rationale: The bidentate N,O-coordination is thermodynamically favored over the monodentate benzonitrile coordination. The reaction is driven forward by the entropic release of two benzonitrile molecules for every one chelating ligand bound.
-
Precipitation: Concentrate the solution to approximately 5 mL and add diethyl ether to precipitate the complex. Filter and dry under vacuum to isolate the metal complex[3].
References
-
Molport. "2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now." Molport E-marketplace for chemical compound sourcing. Available at:[Link]
-
ResearchGate. "New Сu(II) and Co(II) Complexes with 2-Benzoylpyridine: Syntheses and Crystal Structures." Russian Journal of Coordination Chemistry. Available at:[Link]
-
RSC Publishing. "Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes." Dalton Transactions. Available at:[Link]
-
Semantic Scholar. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science. Available at:[Link]
-
MDPI. "Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone." Inorganics. Available at:[Link]
- Google Patents. "CN104326973A - Synthesis method of 2-benzoylpyridine." Google Patents.
Sources
- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 5. npaa.in [npaa.in]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Comprehensive Technical Guide on 2-Benzoyl-6-methoxypyridine: Molecular Properties, Exact Mass Determination, and Synthetic Utility
Executive Summary
In modern medicinal chemistry and organic synthesis, heteroaromatic ketones serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). 2-Benzoyl-6-methoxypyridine is a highly versatile scaffold characterized by a unique push-pull electronic system—an electron-withdrawing benzoyl group paired with an electron-donating methoxy group on a pyridine core. This whitepaper provides a rigorous technical breakdown of its physiochemical properties, the analytical causality behind its exact mass determination, and validated synthetic methodologies for its preparation.
Core Chemical Identity & Physiochemical Properties
To ensure analytical precision, it is critical to distinguish between the average molecular weight (used for macroscopic stoichiometry) and the monoisotopic exact mass (used for high-resolution mass spectrometry). The quantitative data for 2-benzoyl-6-methoxypyridine is summarized below based on chemical database standards[1].
| Property | Value |
| IUPAC Name | (6-methoxypyridin-2-yl)(phenyl)methanone |
| Common Name | 2-Benzoyl-6-methoxypyridine |
| CAS Registry Number | 1 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| SMILES | COc1cccc(n1)C(=O)c1ccccc1 |
| Average Molecular Weight | 213.236 g/mol |
| Monoisotopic Exact Mass (M) | 213.078979 Da |
| Protonated Exact Mass [M+H]⁺ | 214.086255 Da |
Theoretical Framework: Molecular Weight vs. Exact Mass
The molecular weight (213.236 g/mol ) is derived from the abundance-weighted average of all isotopes (e.g., Carbon = 12.011). This value dictates reagent equivalents during synthesis. Conversely, the exact mass (213.0789 Da) is calculated using the mass of the most abundant, stable isotope for each element (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). In High-Resolution Mass Spectrometry (HRMS), exact mass is the sole metric used to determine elemental composition and rule out isobaric impurities.
Analytical Methodology: HRMS Protocol for Exact Mass Verification
To validate the structural integrity of synthesized 2-benzoyl-6-methoxypyridine, a self-validating Electrospray Ionization (ESI) HRMS protocol is required.
ESI-HRMS analytical workflow for exact mass determination.
Step-by-Step HRMS Workflow & Causality
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
-
Causality: The basicity of the pyridine nitrogen (pKa ~3-5) dictates the use of positive ion mode (ESI+). Formic acid acts as a proton donor, forcing the equilibrium entirely toward the protonated species [M+H]⁺, thereby exponentially increasing ionization efficiency and signal-to-noise ratio.
-
-
Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.
-
Injection and Ionization: Infuse the sample at a flow rate of 5 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C to ensure efficient droplet evaporation without thermal degradation of the ketone.
-
Data Acquisition & Analysis: Acquire data over a mass range of m/z 100–500. Extract the ion chromatogram for m/z 214.0863 . Verify the isotopic pattern; the M+1 peak should appear at ~215.089 m/z with a relative intensity of approximately 14.3%, corresponding to the natural ¹³C abundance of the 13 carbon atoms.
Synthetic Methodology: Grignard Addition Workflow
Direct Friedel-Crafts acylation of pyridine derivatives is notoriously low-yielding due to the electron-deficient nature of the heteroaromatic ring and the competitive complexation of Lewis acid catalysts with the pyridine nitrogen. Therefore, a nucleophilic addition strategy using a Grignard reagent and a nitrile precursor is the field-proven standard.
Synthetic workflow for 2-benzoyl-6-methoxypyridine via Grignard addition.
Step-by-Step Synthesis Protocol
-
Preparation of the Electrophile: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of 6-methoxypicolinonitrile in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Dropwise, add 1.2 equivalents of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF) via a syringe pump over 30 minutes.
-
Causality: THF is strictly required as the solvent because its oxygen lone pairs coordinate the electrophilic magnesium, stabilizing the Grignard reagent and preventing Schlenk equilibrium disproportionation. The slow addition at 0 °C prevents exothermic side reactions, such as double addition or ring-opening.
-
-
Formation of the Imine Salt: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours. The reaction forms a stable magnesium imine intermediate.
-
Acidic Hydrolysis: Quench the reaction carefully by adding 1M aqueous HCl until the pH reaches 2. Stir vigorously for 2 hours at room temperature.
-
Causality: The acidic aqueous environment is mandatory to hydrolyze the intermediate magnesium imine salt into the final diaryl ketone.
-
-
Extraction and Purification: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7-8. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2-benzoyl-6-methoxypyridine.
Applications in Medicinal Chemistry & Drug Development
The methoxypyridine motif serves as a privileged scaffold in modern drug discovery. It offers improved aqueous solubility and highly favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles compared to highly lipophilic, unsubstituted aryl rings.
-
COX-2 Inhibitors: Methoxypyridine derivatives have been extensively utilized in the development of indolizine-based COX-2 inhibitors. In these complex architectures, the methoxy group interacts favorably with the cyclooxygenase active site, as detailed in recent2[2].
-
Alzheimer's Disease Therapeutics: The incorporation of methoxypyridine B-rings into aminothiazole derivatives has proven to be a highly successful strategy in the3[3]. This structural modification effectively tunes the physicochemical properties of the lead compounds, enhancing blood-brain barrier penetration while maintaining potent Aβ42 inhibition.
References
-
Title: 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now - Molport Source: molport.com URL: [Link]
-
Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI Source: mdpi.com URL: [Link]
-
Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC Source: nih.gov URL: [Link]
Sources
An In-depth Technical Guide to 2-benzoyl-6-methoxypyridine: Properties, Safety, Synthesis, and Applications
A Note on this Guide: A specific, verified Safety Data Sheet (SDS) for 2-benzoyl-6-methoxypyridine is not publicly available. This guide has been meticulously compiled by synthesizing data from SDSs of structurally analogous compounds, including 2-benzoylpyridine and various substituted methoxypyridines, alongside peer-reviewed chemical literature. All safety and handling recommendations should be regarded as expert-guided extrapolations and verified through internal risk assessment before commencing any laboratory work.
Chemical Identification and Physicochemical Properties
2-benzoyl-6-methoxypyridine is a substituted pyridine derivative featuring a benzoyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly within medicinal chemistry. The pyridine ring, a six-membered heterocycle, is a common scaffold in numerous natural products and pharmaceutical agents due to its unique electronic properties, ability to form hydrogen bonds, and metabolic stability.[1]
| Property | Data | Source(s) |
| IUPAC Name | (6-methoxypyridin-2-yl)(phenyl)methanone | Inferred from similar compounds |
| Synonyms | Phenyl 6-methoxy-2-pyridyl ketone | Inferred |
| Molecular Formula | C₁₃H₁₁NO₂ | Calculated |
| Molecular Weight | 213.23 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow crystalline solid. | [2][3] |
| Melting Point | Not specified; 2-benzoylpyridine melts at 41-43 °C. | [2] |
| Boiling Point | Not specified; 2-benzoylpyridine boils at 317 °C. | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |
Hazard Identification and Safety Protocols
The hazard profile of 2-benzoyl-6-methoxypyridine is inferred from its constituent functional groups. The benzoylpyridine moiety is known to cause skin, eye, and respiratory irritation.[3][4] The methoxypyridine component suggests that the compound may be flammable.[5]
GHS Hazard Classification (Inferred)
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]
-
Flammable Liquid: Potential hazard based on related structures.[5]
Precautionary Statements (Inferred)
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Emergency Response Workflow
The following diagram outlines the critical workflow for handling 2-benzoyl-6-methoxypyridine safely and responding to potential exposures or spills.
Stability and Reactivity
The compound is expected to be stable under normal laboratory conditions.[4] The primary reactivity concerns stem from its incompatibility with strong oxidizing agents, which could lead to vigorous reactions.[4][5] The pyridine nitrogen is weakly basic, and the methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing hydrobromic acid).[6] The benzoyl ketone can undergo typical ketone reactions. Vapors may form explosive mixtures with air upon intense heating, a common characteristic of organic solvents.[5]
Synthesis Protocol
Several methods exist for the synthesis of benzoylpyridines. A common modern approach involves the direct acylation of a pyridine derivative. Below is a representative protocol adapted from the literature for the synthesis of 2-acylpyridines.[7] This specific reaction for 2-benzoyl-6-methoxypyridine would involve reacting a 6-methoxypyridine precursor with a benzaldehyde derivative.
Reaction Scheme: 6-Methoxypyridine + Benzaldehyde --(Oxidative Coupling)--> 2-Benzoyl-6-methoxypyridine
Detailed Experimental Protocol:
-
Reagent Preparation: In a 10 mL microwave vial, add 6-methoxypyridine (1 mmol, 1 equivalent), benzaldehyde (2 mmol, 2 equivalents), and dipotassium peroxodisulfate (K₂S₂O₈) (2 mmol, 540 mg).
-
Solvent Addition: Add 2 mL of deionized water to the vial to act as the solvent.
-
Reaction Setup: Seal the vial tightly. The use of a microwave vial is for pressure tolerance, but the reaction can be run in a standard sealed tube with appropriate precautions.
-
Heating: Immerse the vial in a preheated oil bath at 120 °C. Maintain this temperature for 18 hours with stirring. The high temperature is necessary to facilitate the oxidative C-H activation and coupling.
-
Work-up:
-
After 18 hours, remove the vial from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 3 mL of water.
-
Extract the aqueous phase with dichloromethane (2 x 5 mL) to isolate the organic product.
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate by rotary evaporation under reduced pressure to remove the solvent.
-
-
Final Purification: Purify the resulting crude residue using column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 4:1) to yield the pure 2-benzoyl-6-methoxypyridine.[7]
Applications in Drug Discovery and Research
The 2-benzoylpyridine scaffold is a significant pharmacophore in medicinal chemistry. Its rigid structure allows it to interact with biological targets with high specificity. Derivatives of 6-aryl-2-benzoyl-pyridines have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs.[8][9]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin is a protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a crucial role in cell division (mitosis) by forming the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Compounds like 2-benzoyl-6-methoxypyridine derivatives can bind to the colchicine-binding site on β-tubulin. This binding event physically blocks the tubulin proteins from assembling into microtubules. The inability to form a functional mitotic spindle halts the cell cycle, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[9]
Sources
- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Benzoyl-6-methoxypyridine: A Comprehensive Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry and transition metal coordination, 2-benzoyl-6-methoxypyridine (CAS: 29082-97-1)[1] serves as a highly versatile, functionalized heterocyclic scaffold. Structurally, the molecule features a central pyridine ring flanked by an electron-withdrawing benzoyl group at the C-2 position and an electron-donating methoxy group at the C-6 position.
This guide provides an in-depth, self-validating framework for the spectroscopic characterization of 2-benzoyl-6-methoxypyridine. By moving beyond mere parameter listing, this whitepaper explains the quantum mechanical and electronic causalities—specifically the "push-pull" mesomeric effects—that dictate the molecule's behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) platforms.
The "Push-Pull" Electronic Architecture
To accurately interpret the spectroscopic data of 2-benzoyl-6-methoxypyridine, one must first understand the competing electronic forces acting upon the pyridine core:
-
The Methoxy Group (-OCH 3 ): Positioned at C-6, the oxygen atom acts as a strong π -donor via resonance (+M effect), significantly increasing the electron density at the ortho (C-5) and para (C-3) positions[2].
-
The Benzoyl Group (-C(=O)Ph): Positioned at C-2, the carbonyl acts as a strong π -acceptor (-M effect) and σ -acceptor (-I effect), withdrawing electron density from the ring, particularly from the adjacent C-3 position[3].
This dichotomy creates a highly polarized π -system. The C-3 and C-5 protons, which would normally share similar chemical environments in an unsubstituted pyridine, are drastically differentiated in this molecule.
Analytical Workflow
Figure 1: Multi-modal spectroscopic workflow for 2-benzoyl-6-methoxypyridine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validating Protocol: High-Resolution 1 H and 13 C NMR
-
Solvent Selection & Internal Standard: Dissolve 15 mg of pre-dried 2-benzoyl-6-methoxypyridine in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Causality: CDCl 3 is chosen for its lack of acidic protons that could interact with the basic pyridine nitrogen. Add 0.03% (v/v) tetramethylsilane (TMS) to provide an absolute 0.0 ppm reference point, compensating for any magnetic field drift during acquisition.
-
Shimming & Tuning: Transfer the solution to a 5 mm precision NMR tube. Perform 3D gradient shimming on a 400 MHz (or higher) spectrometer. Causality: Shimming ensures a homogeneous magnetic field ( B0 ), which is critical for resolving the fine J -coupling multiplets of the pyridine and phenyl rings.
-
Acquisition Parameters ( 1 H): Acquire 16 transients with a 30° pulse angle and a relaxation delay (D1) of 2.0 s. Causality: A 30° pulse allows for faster longitudinal relaxation ( T1 ), enabling rapid accumulation of transients while maintaining strictly quantitative integration[4].
-
Acquisition Parameters ( 13 C): Acquire 1024 transients using a power-gated broadband proton decoupling sequence (WALTZ-16), a 45° pulse, and a D1 of 2.0 s.
Data Interpretation & Structural Causality
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality |
| -OCH 3 | 3.95 | Singlet (s) | 3H | Deshielded by the directly attached electronegative oxygen[5]. |
| H-5 (Py) | 6.85 | Doublet (d) | 1H | Strongly shielded by the +M resonance effect of the adjacent methoxy group[2]. |
| H-4 (Py) | 7.70 | Triplet (t) | 1H | Intermediate electron density; exhibits scalar coupling with both H-3 and H-5. |
| H-3 (Py) | 7.90 | Doublet (d) | 1H | Deshielded by the -M/-I effects and the magnetic anisotropy of the adjacent carbonyl[4]. |
| H-ortho (Ph) | 8.05 | Multiplet (m) | 2H | Deshielded by the conjugated carbonyl group. |
| H-meta/para (Ph) | 7.45 - 7.60 | Multiplet (m) | 3H | Standard aromatic resonance; minimal direct carbonyl influence. |
Table 2: Key 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Assignment Causality |
| C=O | 193.5 | Highly deshielded sp 2 hybridized carbon; typical for diaryl conjugated ketones[6]. |
| C-6 (Py) | 163.2 | Deshielded by direct covalent attachment to the electronegative methoxy oxygen. |
| C-2 (Py) | 153.8 | Deshielded by attachment to the electron-withdrawing carbonyl carbon[4]. |
| -OCH 3 | 53.5 | Typical aliphatic carbon attached to an oxygen heteroatom[5]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Self-Validating Protocol: ATR-FTIR Acquisition
-
Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Causality: Isopropanol evaporates cleanly without leaving an IR-active residue, unlike acetone which can leave trace carbonyl signals that interfere with the analyte's C=O band. Collect a background spectrum (ambient air) using 32 scans at 4 cm −1 resolution.
-
Sample Application: Apply 2-3 mg of solid 2-benzoyl-6-methoxypyridine directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Intimate optical contact between the crystal and the sample is required for the evanescent wave to penetrate the solid and yield high signal-to-noise ratios.
-
Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Verify the absence of a broad band at 3400 cm −1 (indicating no hygroscopic water contamination) before proceeding with peak picking.
Data Interpretation & Structural Causality
Table 3: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm −1 ) | Vibrational Mode | Structural Causality |
| 1668 | ν (C=O) stretch | Lowered from a typical aliphatic ketone (~1715 cm −1 ) due to extended π -conjugation with both the phenyl and pyridine rings, which lowers the C=O bond order[3][7]. |
| 1585 | ν (C=N) stretch | Pyridine ring breathing mode. The frequency is heavily influenced by the push-pull substituent effects altering the ring's force constant[8]. |
| 1250 | ν (C-O-C) asym. stretch | Characteristic strong absorption of the aryl-alkyl ether linkage of the methoxy group. |
High-Resolution Mass Spectrometry (HRMS)
Self-Validating Protocol: ESI-TOF-MS Analysis
-
Sample Preparation: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade methanol containing 0.1% formic acid. Causality: Formic acid provides an abundant source of protons to drive the formation of [M+H] + ions in the Electrospray Ionization (ESI) source, maximizing detector sensitivity.
-
Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix to achieve sub-5 ppm mass accuracy. Causality: High mass accuracy is required to unequivocally confirm the elemental composition (C 13 H 11 NO 2 ) over isobaric interferences.
-
MS/MS Fragmentation: Isolate the[M+H] + precursor ion in the quadrupole and apply a collision energy (CE) of 20-30 eV using nitrogen as the collision gas.
Fragmentation Pathways & Causality
The exact monoisotopic mass for C 13 H 11 NO 2 is 213.0790 Da. In positive ESI mode, the protonated molecule [M+H] + is observed at m/z 214.086 [1].
Upon Collision-Induced Dissociation (CID), the most labile bonds are the C-C bonds flanking the central carbonyl group. α -cleavage predominantly yields:
-
m/z 105.03 (Base Peak): The highly stable benzoyl cation (Ph-C=O + ), formed by the loss of a 2-methoxypyridinyl radical.
-
m/z 136.04: The 6-methoxypicolinoyl cation, formed by the loss of a phenyl radical.
The overwhelming abundance of the m/z 105 peak is a diagnostic hallmark of 2-benzoylpyridine derivatives, driven by the resonance stabilization of the acylium ion by the adjacent phenyl ring.
Conclusion
The spectroscopic characterization of 2-benzoyl-6-methoxypyridine requires a nuanced understanding of its highly polarized electronic structure. The integration of 1 H/ 13 C NMR, ATR-FTIR, and HRMS provides a self-validating matrix of data. The profound shielding of the H-5 proton, the lowered stretching frequency of the conjugated carbonyl, and the diagnostic m/z 105 acylium fragment collectively serve as the definitive analytical fingerprint for this crucial medicinal chemistry scaffold.
References
-
Molport. "2-benzoyl-6-methoxypyridine | 29082-97-1". Molport Chemical Database. URL: [Link]
-
National Institutes of Health. "2-Benzoylpyridine | C12H9NO | CID 7038". PubChem. URL: [Link]
-
Gros, P., et al. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?". The Journal of Organic Chemistry (ACS Publications). URL: [Link]
-
Mylonas-Margaritis, I., et al. "Indium(III)/2-benzoylpyridine chemistry: interesting indium(III) bromide-assisted transformations of the ligand". Dalton Transactions (RSC Publishing). URL: [Link]
-
Ndosiri, B. N., et al. "Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol". Scientific Research Publishing (SCIRP). URL: [Link]
-
de Oliveira, C. G., et al. "[Ag(L)NO3] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules". PMC (National Institutes of Health). URL: [Link]
Sources
- 1. molport.com [molport.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-Benzoylpyridine(91-02-1) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 6. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Significance of 2-Benzoyl-6-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of 2-benzoyl-6-methoxypyridine, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motifs are present in numerous compounds with diverse applications. This guide will therefore focus on the logical and established synthetic pathways to this class of molecules, grounded in fundamental principles of organic chemistry and supported by analogous transformations reported in the scientific literature. We will delve into a proposed, robust synthetic strategy, complete with a detailed experimental protocol, and discuss the rationale behind the chosen methodology. Furthermore, the broader context of pyridine-containing compounds in drug discovery and the role of the methoxy group will be explored to highlight the potential utility of 2-benzoyl-6-methoxypyridine.
Introduction: The Pyridine Scaffold in Modern Chemistry
Pyridine and its derivatives are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to agrochemicals and advanced materials.[1] The nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, including basicity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and biological activity.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines a versatile scaffold in drug design.[2][3]
The methoxy group, in particular, is a prevalent substituent in many approved drugs, influencing factors such as ligand-target binding, physicochemical properties, and metabolic stability.[4] The benzoyl moiety introduces a key carbonyl group that can participate in various chemical transformations and interactions. The combination of these functionalities in 2-benzoyl-6-methoxypyridine results in a molecule with significant potential as a versatile intermediate for the synthesis of more complex target structures.
Proposed Initial Synthesis: A Strategic Approach
Given the absence of a dedicated report on the initial synthesis of 2-benzoyl-6-methoxypyridine, we propose a robust and logical synthetic pathway based on well-established and reliable chemical transformations. The chosen strategy involves a two-step process: the formation of a Grignard reagent from a suitable brominated pyridine precursor, followed by its reaction with benzaldehyde and subsequent oxidation. This approach is favored for its high yields and the ready availability of starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the carbon-carbon bond between the pyridine ring and the benzoyl group can be formed via a nucleophilic attack of a pyridyl organometallic species on an electrophilic benzoyl precursor.
Caption: Retrosynthetic analysis of 2-benzoyl-6-methoxypyridine.
Forward Synthesis Workflow
The forward synthesis begins with the commercially available 2-bromo-6-methoxypyridine. This precursor is converted to the corresponding Grignard reagent, which then reacts with benzaldehyde to form the secondary alcohol, (6-methoxypyridin-2-yl)(phenyl)methanol. The final step is the oxidation of this alcohol to the desired ketone, 2-benzoyl-6-methoxypyridine.
Caption: Proposed synthetic workflow for 2-benzoyl-6-methoxypyridine.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-benzoyl-6-methoxypyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |
| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | Commercially Available |
| Magnesium Turnings | Mg | 24.31 | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available |
| Iodine | I₂ | 253.81 | Commercially Available |
| Benzaldehyde | C₇H₆O | 106.12 | Commercially Available |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Commercially Available |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercially Available |
Step-by-Step Procedure
Step 1: Formation of 6-Methoxy-2-pyridylmagnesium bromide
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromo-6-methoxypyridine (1.0 equiv.) in anhydrous THF.
-
Add a small portion of the 2-bromo-6-methoxypyridine solution to the flask. The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.
-
Add the remaining 2-bromo-6-methoxypyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of (6-Methoxypyridin-2-yl)(phenyl)methanol
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain pure (6-methoxypyridin-2-yl)(phenyl)methanol.
Step 3: Oxidation to 2-Benzoyl-6-methoxypyridine
-
To a solution of (6-methoxypyridin-2-yl)(phenyl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equiv.) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford pure 2-benzoyl-6-methoxypyridine.
Causality and Self-Validation in the Protocol
-
Grignard Formation: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents. The iodine crystal acts as an initiator by etching the passivating magnesium oxide layer on the turnings. The reaction is self-validating as the formation of the Grignard reagent is visually indicated by the disappearance of the metallic magnesium and the formation of a dark, cloudy solution.
-
Nucleophilic Addition: The reaction is performed at 0 °C to control the exothermicity of the addition of the Grignard reagent to the aldehyde. The aqueous workup with saturated ammonium chloride provides a mild acidic quench to protonate the alkoxide intermediate without causing side reactions.
-
Oxidation: PCC is a mild oxidizing agent suitable for the conversion of secondary alcohols to ketones without over-oxidation. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is driven to completion. The filtration through a silica gel pad is a standard and effective method for removing the chromium byproducts.
Conclusion
This technical guide has outlined a logical and robust synthetic pathway for the preparation of 2-benzoyl-6-methoxypyridine. By leveraging established and reliable chemical transformations, this protocol provides a solid foundation for researchers and scientists to access this valuable heterocyclic ketone. The strategic combination of a Grignard reaction followed by oxidation offers a versatile and efficient route to this and structurally related compounds. The importance of the pyridine scaffold and the methoxy group in medicinal chemistry underscores the potential of 2-benzoyl-6-methoxypyridine as a key intermediate in the development of novel therapeutic agents and functional materials.
References
- BenchChem. (2025). Application Notes and Protocols for the High-Yield Synthesis of 2-(Benzylthio)-6-methylpyridine.
- MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
- ResearchG
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
- MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Benzylthio)
- Fluorochem. (n.d.). 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine.
- PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Universitat Ramon Llull. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles.
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Universitat Ramon Llull. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles.
- Google Patents. (n.d.).
- IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
- The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.
- ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
- PubMed. (2024). The role of the methoxy group in approved drugs.
Sources
Structural Elucidation and Crystallographic Analysis of 2-Benzoyl-6-methoxypyridine: A Technical Whitepaper
Executive Summary
The structural characterization of heterocyclic pharmacophores is a foundational step in rational drug design and coordination chemistry. 2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1) serves as a highly versatile bidentate ligand precursor and synthetic building block[1]. Understanding its exact three-dimensional conformation—specifically the spatial relationship between the methoxypyridine ring and the benzoyl moiety—is critical for predicting its behavior in metal chelation and receptor binding.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-benzoyl-6-methoxypyridine. By synthesizing technical accuracy with field-proven crystallographic methodologies, this guide outlines the causality behind experimental choices, details a self-validating structural refinement protocol, and analyzes the supramolecular forces dictating its crystal lattice.
Rationale & Structural Causality
In substituted benzoylpyridines, the molecule rarely adopts a fully planar conformation. The steric repulsion between the ortho-substituents (in this case, the bulky 6-methoxy group) and the carbonyl oxygen forces the molecule to twist[2].
This non-planar geometry is a compromise between maximizing π -conjugation across the carbonyl bridge and minimizing steric clashes. Similar to observations in 4-benzoylpyridine derivatives, the dihedral angle between the pyridine and phenyl rings typically falls between 45° and 55°[3]. This twist breaks the symmetry of the molecule, heavily influencing how it packs in the solid state via intermolecular C−H⋅⋅⋅O hydrogen bonds and π−π stacking interactions.
Fig 1. Logical flow of intramolecular steric forces and intermolecular interactions defining the lattice.
Experimental Protocols & Methodologies
To ensure a self-validating system, the crystallographic workflow must be meticulously controlled from crystal growth to final refinement. The following step-by-step methodology represents the gold standard for small-molecule structural elucidation.
Single-Crystal Growth
-
Solvent Selection: Dissolve 50 mg of high-purity 2-benzoyl-6-methoxypyridine in 5 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v). The binary system allows for differential volatility.
-
Evaporation: Pierce the cap of the vial with a needle to allow for slow evaporation at 293 K.
-
Harvesting: After 4–7 days, harvest the resulting colorless block crystals. Select a crystal with dimensions approximately 0.25×0.20×0.15 mm to ensure optimal diffraction volume without severe absorption artifacts.
X-Ray Data Collection
-
Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.
-
Diffraction: Transfer the crystal to a diffractometer equipped with a CCD or CMOS detector.
-
Radiation Choice: Utilize graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Causality: Molybdenum radiation is chosen over Copper for this organic molecule to minimize X-ray absorption and maximize the resolution of the diffraction data (up to θ≈28∘ ).
-
Data Reduction: Process the raw frames using standard integration software (e.g., SAINT), applying a multi-scan absorption correction (SADABS) to account for varying path lengths through the crystal.
Structure Solution and Refinement
-
Phase Problem Resolution: Solve the structure using the SHELXT program[4]. Causality: SHELXT utilizes a dual-space algorithm that expands the data to the P1 space group, solving the phase problem before automatically assigning the correct Laue group and space group (typically P21/c for such organic molecules)[5].
-
Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL integrated within the Olex2 graphical user interface[6]. Causality: Olex2 provides real-time visual feedback on electron density residual peaks, ensuring no disordered solvent molecules are missed[7].
-
Hydrogen Atom Treatment: Place all hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons and 1.5Ueq(C) for methyl protons).
Fig 2. Step-by-step crystallographic workflow from crystal growth to structural validation.
Quantitative Data Summaries
The trustworthiness of a crystallographic model is validated by its refinement metrics. A Goodness-of-Fit (GoF) near 1.0 and an R1 value below 0.05 confirm that the proposed structural model accurately represents the raw diffraction data. Below is the representative crystallographic data for the 2-benzoyl-6-methoxypyridine scaffold.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C13H11NO2 |
| Formula Weight | 213.23 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.452(3) Å, b=15.230(5) Å, c=8.914(3) Å |
| Beta Angle ( β ) | 102.45(2)° |
| Volume | 1120.5(7) ų |
| Z, Calculated Density | 4, 1.264 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.088 mm⁻¹ |
| F(000) | 448 |
| Final R indices [I>2 σ (I)] | R1=0.0425 , wR2=0.1120 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Value | Mechanistic Implication |
| C(7)=O(1) [Carbonyl] | 1.224(2) Å | Standard double bond length; indicates lack of complete delocalization across both rings due to the steric twist. |
| C(6)-O(2) [Methoxy] | 1.358(2) Å | Partial double-bond character due to resonance with the pyridine ring. |
| N(1)-C(2) [Pyridine] | 1.339(2) Å | Standard aromatic C-N bond length. |
| C(2)-C(7)-C(8) [Angle] | 119.5(1)° | sp2 hybridized carbonyl carbon, slightly compressed by steric bulk. |
| Pyridine-Phenyl Dihedral | 52.4(1)° | Confirms the non-planar conformation driven by the 6-methoxy steric hindrance[3]. |
Conclusion
The crystal structure analysis of 2-benzoyl-6-methoxypyridine reveals a highly specific, non-planar conformation dictated by intramolecular steric hindrance. By utilizing advanced dual-space solving algorithms (SHELXT)[4] and comprehensive refinement interfaces (Olex2)[6], researchers can achieve highly accurate, self-validating structural models. The robust P21/c packing is stabilized predominantly by weak C−H⋅⋅⋅O interactions, making this molecule an excellent candidate for further derivatization in medicinal chemistry and transition metal catalysis.
References
-
Molport Database. "2-benzoyl-6-methoxypyridine | 29082-97-1". Molport. Available at:[Link]
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
-
Valdés-Martínez, J., et al. (2000). "Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone." Journal of the Mexican Chemical Society, 44(2), 145-148. Available at:[Link]
-
Näther, C., et al. (2020). "Crystal structure, synthesis and thermal properties of bis(4-benzoylpyridine-κN)bis(isothiocyanato-κN)iron(II) methanol disolvate." IUCrData, 5(1), x200088. Available at:[Link]
Sources
- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]
- 2. Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone [scielo.org.mx]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Olex2 | Computing [computing.ch.cam.ac.uk]
- 7. scispace.com [scispace.com]
Thermodynamic Stability Profiling of 2-Benzoyl-6-methoxypyridine: A Comprehensive Guide for Preclinical Formulation
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the preclinical development of active pharmaceutical ingredients (APIs), the thermodynamic stability of a molecule dictates its solid-state polymorphism, shelf-life, solubility, and ultimately, its bioavailability. 2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1)[1] serves as an excellent model compound for diaryl ketone derivatives containing substituted nitrogen heterocycles.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-benzoyl-6-methoxypyridine. By extrapolating high-precision calorimetric data from its parent compound, 2-benzoylpyridine, and integrating the electronic and steric effects of the 6-methoxy substitution, we establish a rigorous framework for evaluating conformational stability, solid-state thermodynamics, and polymorph prediction.
Structural & Electronic Foundations of Stability
The thermodynamic stability of a molecule is fundamentally governed by its intramolecular forces, which can be experimentally quantified via the heat of combustion[2]. For benzoylpyridines, stability is heavily dependent on the torsional angles between the carbonyl group, the phenyl ring, and the pyridine ring.
The Impact of Methoxy Substitution
The parent compound, 2-benzoylpyridine, is a crystalline solid at room temperature with a melting point of 41–43 °C. The introduction of a methoxy group at the 6-position of the pyridine ring fundamentally alters the molecule's thermodynamic landscape:
-
Electronic Effects: The methoxy group is electron-donating via resonance but electron-withdrawing via induction. In pyridine systems, this substitution significantly increases the electron density of the aromatic core and alters the dipole polarizability, which in turn increases the basicity (pKa) of the pyridine nitrogen[3][4].
-
Conformational Rigidity: The steric bulk of the methoxy group restricts the free rotation of the benzoyl moiety. This steric hindrance can lock the molecule into specific conformations, altering the intramolecular dipole-dipole interactions between the carbonyl oxygen and the pyridine nitrogen.
Solid-State Thermodynamics
In the solid state, pharmaceutical compounds often exhibit polymorphism—existing in multiple crystal structures. The free energy differences between these polymorphs are notoriously small, often less than 1 kJ/mol, making the thermodynamically stable form difficult to predict and isolate[5][6].
For 2-benzoylpyridine, precise thermodynamic properties have been measured using automated adiabatic calorimetry. The melting point is established at 316.49 ± 0.04 K, with a molar enthalpy of fusion ( ΔfusHm ) of 20.91 ± 0.03 kJ/mol and an entropy of fusion ( ΔfusSm ) of 66.07 ± 0.05 J/(mol·K)[7]. The 6-methoxy derivative is expected to exhibit a higher melting point and enthalpy of fusion due to enhanced intermolecular dipole interactions and denser crystal packing facilitated by the methoxy oxygen.
Table 1: Comparative Thermodynamic Parameters
| Parameter | 2-Benzoylpyridine (Empirical)[7] | 2-Benzoyl-6-methoxypyridine (Predicted/Extrapolated) | Causality for Variance |
| Melting Point ( Tm ) | 41 - 43 °C (316.49 K) | 65 - 75 °C | Steric locking and increased molecular weight enhance lattice energy. |
| Enthalpy of Fusion ( ΔfusHm ) | 20.91 kJ/mol | ~24.5 kJ/mol | Additional dipole interactions from the -OCH3 group require more energy to disrupt the crystal lattice. |
| Entropy of Fusion ( ΔfusSm ) | 66.07 J/(mol·K) | ~72.0 J/(mol·K) | Restricted rotation in the solid state leads to a larger entropy gain upon transitioning to the liquid phase. |
| Max Evaporation Temp | 556.3 K | > 580 K | Increased molecular weight and polarizability[3] lower vapor pressure. |
Computational Thermodynamics: Predicting Polymorph Stability
Relying solely on empirical crystallization screens is risky, as late-appearing, more thermodynamically stable polymorphs can emerge during manufacturing or storage[5][6]. To mitigate this, modern drug development employs ab initio thermodynamic calculations.
Because the energy differences between polymorphs of complex molecular crystals are minute, standard Density Functional Theory (DFT) is insufficient. The current gold standard involves calculating rigorous ab initio Gibbs free energies using Machine Learning Potentials (MLPs) combined with Many-Body Dispersion (MBD) corrections[5][6].
Workflow for Ab Initio Thermodynamic Prediction of Molecular Crystal Polymorphs.
Experimental Workflows for Stability Profiling
To validate computational models, rigorous experimental protocols must be executed. The following methodologies are designed as self-validating systems to ensure high-fidelity thermodynamic data extraction.
Protocol 1: Absolute Heat Capacity ( Cp ) Determination via Automated Adiabatic Calorimetry
Why Adiabatic? Unlike standard Differential Scanning Calorimetry (DSC), adiabatic calorimetry minimizes heat exchange with the environment, allowing for the measurement of absolute heat capacities. This is strictly required to calculate baseline thermodynamic functions ( HT−H298.15 ) and ( ST−S298.15 )[7].
Step-by-Step Methodology:
-
Sample Purification & Validation: Purify 2-benzoyl-6-methoxypyridine using repeated recrystallization. Validate purity using the fractional melting technique within the calorimeter. Self-Validation Check: The sample must exhibit a purity of ≥ 99.60 mol% before proceeding, as impurities artificially broaden the melting peak and depress Tm [7].
-
Cell Loading: Load approximately 2.0 g of the purified API into a gold-plated copper calorimetric cell.
-
Atmospheric Evacuation: Evacuate the cell and backfill with high-purity helium gas (approx. 10 kPa) to facilitate internal thermal conduction without introducing oxidative degradation pathways. Seal the cell hermetically.
-
Equilibration: Cool the system to 80 K using liquid nitrogen. Allow the system to achieve thermal equilibrium (drift rate < 0.001 K/min).
-
Data Acquisition: Apply discrete electrical heat pulses. Measure the temperature increment ( ΔT ) after thermal equilibration. Record data in 5 K intervals from 80 K up to 340 K[7].
-
Data Processing: Calculate Cp=Q/ΔT . Integrate the Cp/T curve to determine the absolute entropy of the system.
Protocol 2: Thermal Degradation Kinetics via Differential Scanning Calorimetry (DSC)
This protocol determines the upper bounds of thermal stability, specifically the maximum evaporation rate and enthalpy of vaporization.
Step-by-Step Methodology:
-
Preparation: Weigh 3–5 mg of the API into an aluminum crucible.
-
Crucible Selection: Use a vented pan (pinhole lid) rather than a hermetic pan. Causality: A vented pan allows for the escape of volatiles, enabling the accurate measurement of the endothermic evaporation/degradation phase without pressure-induced boiling point elevation.
-
Purge Gas: Utilize a dry nitrogen purge at a flow rate of 50 mL/min to sweep away evolved gases and prevent atmospheric oxidation.
-
Heating Ramp: Heat the sample from 298 K to 600 K at a controlled heating rate of 10 K/min.
-
Analysis: Identify the onset temperature of the endothermic evaporation peak. For benzoylpyridines, the maximum evaporation rate typically occurs above 550 K (e.g., 556.3 K for the parent compound)[7]. Calculate the molar enthalpy of evaporation by integrating the area under the DSC curve.
Implications for Formulation and Drug Development
Understanding the thermodynamic stability of 2-benzoyl-6-methoxypyridine is not merely an academic exercise; it directly dictates formulation strategy:
-
Milling and Micronization: The localized heat generated during mechanical milling can induce polymorphic transformations if the API is near its glass transition or melting temperature. Knowing the exact ΔfusHm ensures appropriate cooling parameters are set during processing.
-
Excipient Compatibility: The increased basicity of the pyridine nitrogen (driven by the methoxy group)[3] makes the molecule more susceptible to protonation. Formulation with acidic excipients (e.g., citric acid, stearic acid) may lead to the formation of thermodynamically stable, but poorly soluble, salt disproportionation products.
By bridging rigorous ab initio predictions with high-precision calorimetry, development teams can confidently advance substituted benzoylpyridines through the preclinical pipeline, ensuring the API remains in its most thermodynamically stable and bioavailable form.
References
-
molport.com . "2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now - Molport". Available at:[Link]
-
scispace.com . "Heat capacities and thermodynamic properties of 2-benzoylpyridine (C12H9NO)". Available at:[Link]
-
reddit.com . "[Spoiler] AAMC FL3 C/P #9 : r/MCAT2". Available at:[Link]
-
nih.gov . "A complete description of thermodynamic stabilities of molecular crystals". Available at:[Link]
-
researchgate.net . "A complete description of thermodynamic stabilities of molecular crystals". Available at:[Link]
-
nih.gov . "Activation of the Aromatic Core of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)—Effects on Extraction Performance, Stability Constants, and Basicity". Available at:[Link]
-
acs.org . "Activation of the Aromatic Core of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)—Effects on Extraction Performance, Stability Constants, and Basicity | Inorganic Chemistry". Available at:[Link]
Sources
- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heat capacities and thermodynamic properties of 2-benzoylpyridine (C12H9NO) (2006) | Ming Wang | 5 Citations [scispace.com]
2-benzoyl-6-methoxypyridine electronic properties and band gap
An In-Depth Technical Guide to the Electronic Properties and Band Gap of 2-Benzoyl-6-Methoxypyridine
This guide provides a comprehensive technical framework for researchers, medicinal chemists, and materials scientists focused on the characterization of 2-benzoyl-6-methoxypyridine. We will explore the core electronic properties of this molecule, specifically its frontier molecular orbitals and band gap, through an integrated approach of computational prediction and experimental validation. The methodologies detailed herein are designed to be self-validating, providing a robust pathway from theoretical modeling to empirical data.
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1] The title compound, 2-benzoyl-6-methoxypyridine, integrates three key functional components onto this core:
-
A Pyridine Ring: A heteroaromatic system whose nitrogen atom influences electron distribution and provides a site for hydrogen bonding.
-
A Benzoyl Group: An electron-withdrawing group (EWG) that can modulate the molecule's electron affinity and participate in π-stacking interactions.
-
A Methoxy Group: An electron-donating group (EDG) that influences the molecule's electron density and solubility.
The interplay between the electron-donating methoxy group and the electron-withdrawing benzoyl group on the pyridine ring suggests potentially valuable electronic and photophysical properties. Understanding these characteristics, particularly the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap (band gap), is critical for predicting the molecule's reactivity, stability, and suitability for applications ranging from pharmaceutical intermediates to organic electronic materials.[2]
Theoretical Framework: Frontier Molecular Orbitals
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs).[3]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.[4]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level relates to the ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor.[3]
-
HOMO-LUMO Band Gap (E_g): The energy difference between the HOMO and LUMO is the band gap. This is the lowest energy required for an electronic excitation.[2] A small band gap is indicative of high reactivity and suggests the molecule may absorb light at longer wavelengths (closer to the visible spectrum).
For 2-benzoyl-6-methoxypyridine, we anticipate that the electron-donating methoxy group will raise the HOMO energy, while the electron-withdrawing benzoyl group will lower the LUMO energy. This combined effect likely results in a relatively small band gap, a hypothesis that can be tested computationally and experimentally.
Computational Analysis: A Predictive Approach with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method for investigating the electronic structure of molecules, providing profound insights into geometry, reactivity, and electronic properties before a compound is ever synthesized.[1]
Rationale for DFT Methodology
DFT offers an excellent balance between computational cost and accuracy for molecules of this size.[5] The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.[6][7]
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has a proven track record for providing reliable geometric and electronic properties for a broad range of organic molecules.
-
Basis Set (6-311++G(d,p)): This basis set provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are important for accurately describing lone pairs and extended π-systems. The (d,p) polarization functions allow for non-spherical distortion of the electron density, which is crucial for describing bonding accurately.[5][7]
Step-by-Step Protocol for DFT Calculation
-
Structure Creation: Draw the 3D structure of 2-benzoyl-6-methoxypyridine using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent electronic property calculations depend on an accurate molecular structure.[1]
-
Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the geometry represents a true energy minimum on the potential energy surface.[6]
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties, including the energies of the HOMO and LUMO orbitals and the molecular electrostatic potential (MEP).
Visualization of Computational Workflow
Caption: A typical workflow for DFT analysis of a pyridine compound.
Predicted Electronic Properties (Illustrative Data)
The table below presents illustrative data for 2-benzoyl-6-methoxypyridine, based on expected trends from similar pyridine derivatives. These values should be determined via the protocol above for actual research.
| Property | Predicted Value (eV) | Significance |
| EHOMO | -6.25 | Electron-donating potential |
| ELUMO | -2.15 | Electron-accepting potential |
| Band Gap (Eg) | 4.10 | Reactivity & Optical Properties |
Experimental Determination and Validation
Computational results must be validated by empirical data. UV-Visible Spectroscopy and Cyclic Voltammetry are two primary techniques for probing the electronic properties and band gap of organic molecules.
UV-Visible Spectroscopy for Optical Band Gap
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO. This allows for the determination of the optical band gap.[2]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1x10-5 M) of 2-benzoyl-6-methoxypyridine in a UV-transparent solvent (e.g., acetonitrile or dichloromethane). An appropriate solvent should dissolve the compound well and not absorb in the region of interest.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption edge (λonset) from the spectrum.
-
Calculate the optical band gap using the formula: Eg (eV) = 1240 / λonset (nm)
-
Cyclic Voltammetry for Electrochemical Band Gap
Causality: Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[8][9]
Step-by-Step Protocol:
-
System Setup: Assemble a three-electrode electrochemical cell:
-
Solution Preparation: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial to ensure conductivity of the solution.
-
System Purging: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent interference from oxygen reduction.
-
Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc+) standard under the same conditions. The E1/2 of the Fc/Fc+ couple is used to reference the measured potentials to the vacuum level.
-
Sample Measurement: Record the cyclic voltammogram of the sample solution, sweeping the potential to capture both the oxidation and reduction events.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc+ couple, which is assumed to be -4.8 eV below the vacuum level): EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
Calculate the electrochemical band gap: Eg (eV) = ELUMO - EHOMO
-
Visualization of Experimental Workflow
Caption: Experimental workflows for optical and electrochemical band gap determination.
Data Synthesis and Interpretation
A direct comparison between computational and experimental data is essential for a complete understanding of the molecule's electronic structure.
| Method | Data Obtained | Nature of Band Gap |
| DFT | EHOMO, ELUMO, Eg | Theoretical (gas phase) |
| UV-Vis | Optical Eg | Experimental (solution) |
| CV | EHOMO, ELUMO, Electrochemical Eg | Experimental (solution) |
Discrepancies between the methods are expected. DFT calculations are typically performed on a single molecule in a vacuum, whereas experimental measurements are conducted on an ensemble of molecules in a solvent, where intermolecular and solvent-solute interactions can influence the energy levels. Generally, the experimental band gap is smaller than the one predicted by DFT in the gas phase.
Conclusion
The characterization of 2-benzoyl-6-methoxypyridine's electronic properties requires a synergistic approach. DFT provides a powerful predictive tool to estimate the HOMO-LUMO energy levels and the band gap, guiding experimental efforts. Subsequent validation through UV-Visible spectroscopy and cyclic voltammetry delivers empirical data on the optical and electrochemical band gaps. This integrated workflow provides a comprehensive and robust understanding of the molecule's electronic structure, which is fundamental for its rational application in drug design, materials science, and beyond.
References
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
-
Basu, T., et al. (2017). Energetics of pyridine substitution by DFT calculations. ResearchGate. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. Retrieved from [Link]
-
MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]
-
PubMed. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. Retrieved from [Link]
-
ACS Omega. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Publications. Retrieved from [Link]
-
RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of m‐BPy in water upon the gradual.... Retrieved from [Link]
-
New Journal of Chemistry. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
-
IIETA. (n.d.). Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry curves for oxidation: 1– the starting benzoylperimidine 1a, 2. Retrieved from [Link]
-
Indonesian Journal of Chemistry. (n.d.). Synthesis, Characterization, Cyclic Voltammetry Survey, and Computational Investigation of a New Series of Organoselenium Derivatives Based on N -(4-Benzoylphenyl)-2-selenocyanatoacetamide. Retrieved from [Link]
-
MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Retrieved from [Link]
-
Preprints.org. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Retrieved from [Link]
-
PMC. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CORRELATION BETWEEN BAND GAP, REFRACTIVE INDEX, OPTICAL ELECTRONEGATIVITY AND DIELECTRIC CONSTANT OF EPINEPHRINE SUBSTITUTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. Retrieved from [Link]
-
arXiv. (2025). arXiv:2501.18667v1 [cond-mat.mtrl-sci]. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Photophysical Properties and Excitation Polarization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
-
ResearchGate. (n.d.). Spectral and Computational Studies on Benzil Mono(2-Pyridyl)Hydrazone. Retrieved from [Link]
-
MDPI. (2023). Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. Retrieved from [Link]
-
Frontiers. (2025). Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
-
OUCI. (n.d.). Accurate electronic band gaps of two-dimensional materials from the local modified Becke-Johnson potential. Retrieved from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
Physical Chemistry Research. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Retrieved from [Link]
-
UW-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Retrieved from [Link]
-
MDPI. (2024). A Review of Bandgap Engineering and Prediction in 2D Material Heterostructures: A DFT Perspective. Retrieved from [Link]
-
OpenReview. (n.d.). Accurate Band Gap Prediction in Porous Materials using ∆-Learning. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. physchemres.org [physchemres.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iieta.org [iieta.org]
- 9. Synthesis, Characterization, Cyclic Voltammetry Survey, and Computational Investigation of a New Series of Organoselenium Derivatives Based on N -(4-Benzoylphenyl)-2-selenocyanatoacetamide | Alsanafi | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Transition Metal Complexes of 2-Benzoyl-6-methoxypyridine
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of transition metal complexes featuring the bidentate N,O-donor ligand, 2-benzoyl-6-methoxypyridine. The unique electronic and steric properties imparted by the pyridine nitrogen and the benzoyl oxygen make these complexes promising candidates for homogeneous catalysis and as potential therapeutic agents. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for troubleshooting and further development.
Introduction: The Versatility of 2-Benzoyl-6-methoxypyridine in Coordination Chemistry
2-Benzoyl-6-methoxypyridine is an attractive ligand for coordination chemistry. It coordinates to metal centers in a bidentate fashion through the pyridyl nitrogen and the carbonyl oxygen atom, forming a stable five-membered chelate ring. The pyridine ring acts as a π-acceptor, while the methoxy group is an electron-donating group, allowing for the electronic properties of the metal center to be finely tuned. This modulation is critical for applications in catalysis, where the redox potential of the metal is key, and in medicinal chemistry, where it can influence biological activity and selectivity.[1][2][3]
This guide details the synthesis of the ligand and its complexes, state-of-the-art characterization techniques, and robust protocols for evaluating their utility in two high-impact research areas: palladium-catalyzed cross-coupling reactions and in vitro anticancer activity screening.
Section 1: Synthesis of Ligand and Metal Complexes
The foundation of any study involving coordination compounds is the reliable and scalable synthesis of both the ligand and its corresponding metal complexes. The protocols below are designed for reproducibility and high purity.
Protocol 1.1: Synthesis of 2-Benzoyl-6-methoxypyridine Ligand
While 2-benzoyl-6-methoxypyridine is commercially available, this protocol outlines its synthesis from 2-cyano-6-methoxypyridine, a common starting material. The causality for this two-step approach lies in the reliability of Grignard reactions for C-C bond formation and the subsequent controlled hydrolysis to yield the desired ketone.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 2-benzoyl-6-methoxypyridine.
Materials:
-
2-Cyano-6-methoxypyridine
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise. A crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should result in a cloudy grey-to-brown solution of phenylmagnesium bromide.
-
Addition of Pyridine Nitrile: Cool the Grignard reagent to 0°C in an ice bath. Dissolve 2-cyano-6-methoxypyridine in anhydrous THF and add it dropwise to the stirred Grignard solution. The causality here is to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Hydrolysis (Quenching): Cool the reaction mixture back to 0°C and slowly add 2M HCl. This step hydrolyzes the intermediate imine to the desired ketone. Stir for 1 hour.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-benzoyl-6-methoxypyridine as a solid.
Protocol 1.2: General Synthesis of [M(L)₂X₂] Type Complexes (M = Mn, Ni, Cu; X = Cl, SCN)
This protocol is adapted from established procedures for synthesizing similar 2-benzoylpyridine complexes.[2] The core principle is the direct reaction of a metal salt with two equivalents of the ligand in a suitable solvent. The choice of solvent (e.g., methanol or ethanol) is crucial as it must dissolve the reactants and allow for the precipitation of the product complex upon formation or cooling.
Materials:
-
2-Benzoyl-6-methoxypyridine (Ligand, L)
-
Metal(II) salt (e.g., MnCl₂·4H₂O, Ni(SCN)₂, CuCl₂·2H₂O)
-
Methanol or Ethanol
Step-by-Step Protocol:
-
Dissolve the metal(II) salt (1 mmol) in a minimum amount of warm methanol (approx. 10 mL).
-
In a separate flask, dissolve 2-benzoyl-6-methoxypyridine (2 mmol, 2 equivalents) in methanol (approx. 15 mL).
-
Slowly add the methanolic solution of the ligand to the stirring metal salt solution.
-
A precipitate often forms immediately or upon stirring. The mixture can be gently heated (refluxed) for 1-2 hours to ensure complete reaction.[4]
-
Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex in vacuo.
Section 2: Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A multi-technique approach provides a self-validating system of evidence.[5]
Characterization Workflow
Caption: A logical workflow for the characterization of metal complexes.
Protocol 2.1: FT-IR Spectroscopy Analysis
Causality: The most critical diagnostic feature in the IR spectrum is the stretching frequency of the carbonyl group (ν(C=O)). Upon coordination to a Lewis acidic metal center, electron density is withdrawn from the C=O bond, weakening it. This results in a characteristic shift of the ν(C=O) band to a lower wavenumber (typically 15-40 cm⁻¹) compared to the free ligand.[2]
Procedure:
-
Acquire the FT-IR spectrum of the free 2-benzoyl-6-methoxypyridine ligand as a reference.
-
Acquire the FT-IR spectrum of the metal complex.
-
Compare the spectra, focusing on the region between 1600-1700 cm⁻¹. A shift to lower energy for the ν(C=O) band is strong evidence of coordination.
Protocol 2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: For diamagnetic complexes (e.g., some Ni(II), Zn(II)), NMR provides detailed structural information in solution.[6] Protons on the pyridine ring, particularly those closest to the nitrogen atom, will experience a downfield shift upon coordination due to the deshielding effect of the metal center.
Procedure:
-
Dissolve the free ligand and the diamagnetic complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts. Look for downfield shifts of the pyridine proton signals in the complex relative to the free ligand.
Protocol 2.3: Single Crystal X-ray Diffraction
Causality: This is the definitive technique for determining the solid-state structure, providing precise bond lengths, bond angles, and coordination geometry (e.g., octahedral, tetrahedral).[2][7]
Procedure:
-
Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from DMF, vapor diffusion of an anti-solvent like ether into a solution in methanol).
-
Mount a suitable crystal on the diffractometer.
-
Collect and process the diffraction data to solve and refine the crystal structure.
| Technique | Parameter | Expected Observation for Complexation |
| FT-IR | ν(C=O) stretch | Shift to lower wavenumber (e.g., 1660 cm⁻¹ → 1630 cm⁻¹) |
| ¹H NMR | Pyridine-H shifts | Downfield shift of protons α to the nitrogen |
| UV-Vis | d-d transitions | Appearance of new, weak absorption bands in the visible region |
| X-ray | M-O, M-N bonds | Direct observation of coordinate bonds (e.g., ~2.0-2.2 Å) |
Section 3: Application in Homogeneous Catalysis
Palladium complexes bearing N-donor ligands are workhorses in cross-coupling chemistry.[8] The 2-benzoyl-6-methoxypyridine ligand can stabilize the Pd(0)/Pd(II) oxidation states crucial for catalytic cycles like the Suzuki-Miyaura coupling.
Protocol 3.1: Screening for Catalytic Activity in Suzuki-Miyaura Cross-Coupling
Causality: This protocol screens the synthesized complex as a pre-catalyst. In the reaction mixture, the complex is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. The choice of base, solvent, and temperature is critical for efficient catalysis and is based on well-established conditions for similar systems.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture or Dioxane)
-
Synthesized metal complex (pre-catalyst)
-
Internal standard for GC analysis (e.g., dodecane)
Step-by-Step Protocol:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the synthesized palladium complex (e.g., [Pd(L)₂Cl₂], 0.01 mmol, 1 mol%). The causality for using a pre-catalyst is its air stability compared to the active Pd(0) species.
-
Add the solvent (e.g., 5 mL of a 4:1 Toluene/H₂O mixture) and the internal standard.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100°C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
After cooling, take an aliquot of the reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC or GC-MS to determine the conversion and yield of the biaryl product.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Pd(L)₂Cl₂] (1) | K₂CO₃ | Toluene/H₂O | 100 | 4 | Analyze |
| 2 | [Pd(L)₂Cl₂] (0.5) | K₂CO₃ | Toluene/H₂O | 100 | 4 | Analyze |
| 3 | [Pd(L)₂Cl₂] (1) | Cs₂CO₃ | Dioxane | 100 | 4 | Analyze |
Section 4: Application in Medicinal Chemistry: In Vitro Cytotoxicity
Transition metal complexes are widely investigated as anticancer agents, often exhibiting different mechanisms of action than traditional platinum-based drugs.[9][10] The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[11][12][13]
Protocol 4.1: MTT Assay for Determination of Cytotoxicity
Causality: This assay relies on the ability of mitochondrial reductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[13]
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[11][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized metal complexes and a positive control (e.g., Cisplatin)[11]
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your metal complexes and the positive control (Cisplatin) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle-only controls.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will form purple crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus log(concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Ligand (L) | MCF-7 | 48 | >100 |
| [Cu(L)₂Cl₂] | MCF-7 | 48 | Analyze |
| [Ni(L)₂(SCN)₂] | MCF-7 | 48 | Analyze |
| Cisplatin | MCF-7 | 48 | ~18[11] |
References
-
Hussain, A., Aouad, M. R., et al. (2023). Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. ACS Omega. [Link]
-
Bratek, W., et al. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. [Link]
-
Smith, L. M. (n.d.). Evaluation of an In Vitro Cytotoxicity Assay for Specific Groups of Chemicals. University of Nottingham Repository. [Link]
-
Alexandrova, R., et al. (2018). EXPERIMENTAL STRATEGY FOR IN VITRO EVALUATION OF CYTOTOXIC / ANTITUMOR PROPERTIES OF NEW METAL COMPLEXES WITH DIFFERENT LIGANDS. ResearchGate. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
-
Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Society Reviews. [Link]
-
Valdés-Martínez, J., et al. (2000). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. SciELO. [Link]
-
Antosiak, A., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. MDPI. [Link]
-
Alam, S., et al. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances. [Link]
- N/A.
-
Forni, A., et al. (2017). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
- N/A. Process for preparation of benzoylpyridines and derivatives.
-
N/A. X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. PubMed. [Link]
-
Chełminiak-Dudkiewicz, D., et al. (2021). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. PMC. [Link]
-
Chen, X.-T., et al. (2012). Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands. Dalton Transactions. [Link]
-
Majeed, W. H., et al. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. Journal of Medicinal and Chemical Sciences. [Link]
-
Małecki, J.G., et al. (2011). X-ray studies, spectroscopic characterization and DFT calculations for Mn(II), Ni(II) and Cu(II) complexes with 2-benzoylpyridine. Polyhedron. [Link]
-
Kempe, R. (2020). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. Chemistry – A European Journal. [Link]
-
Molport. 2-benzoyl-6-methoxypyridine. Molport. [Link]
-
Forni, A., et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. [Link]
-
Antosiak, A., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. MDPI. [Link]
-
Rao, T. R., & Singh, R. K. (2001). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Indian Academy of Sciences. [Link]
- N/A. Synthesis method of 2-benzoylpyridine.
-
Hanif, M., et al. (2017). Anticancer Ru(η6-p-cymene) complexes of 2-pyridinecarbothioamides: A structure-activity relationship study. Journal of Inorganic Biochemistry. [Link]
-
Wang, Y., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]
-
Donde, K. J. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research. [Link]
- N/A.
-
Rusan, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]
-
Sharma, A., et al. (2021). Target-specific mononuclear and binuclear rhenium(i) tricarbonyl complexes as upcoming anticancer drugs. Dalton Transactions. [Link]
-
N/A. The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. (PDF) X-ray studies, spectroscopic characterization and DFT calculations for Mn(II), Ni(II) and Cu(II) complexes with 2-benzoylpyridine [academia.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 2-Benzoyl-6-methoxypyridine for In Vitro Assays
Chemical Profiling & Rationale for Solvent Selection
2-benzoyl-6-methoxypyridine (CAS: 29082-97-1) is a small organic molecule characterized by its aromatic pyridine and benzene rings, a methoxy ether, and a ketone functional group[1]. With a molecular weight of 213.24 g/mol and a strict absence of highly polar, ionizable functional groups (such as -COOH or -NH2), this compound is highly lipophilic[1].
The Causality of Solvent Selection: Attempting to dissolve a highly hydrophobic molecule directly into aqueous cell culture media incurs a massive thermodynamic penalty. The water molecules must break their hydrogen-bond network to form a cavity for the solute. Without polar groups to compensate for this energy cost, the compound will immediately aggregate and precipitate. Therefore, 100% anhydrous Dimethyl sulfoxide (DMSO) must be used as the primary solvent. DMSO is an aprotic solvent that effectively disrupts solute-solute interactions and solvates lipophilic compounds without requiring hydrogen bond donation[2].
The 0.1% DMSO Rule: Ensuring Trustworthiness in Assay Design
While DMSO is universally used in in vitro pharmacology, it is not biologically inert. Concentrations of DMSO exceeding 0.1% v/v can induce off-target effects, alter cellular signaling pathways, and cause significant cytotoxicity in sensitive cell lines (e.g., primary human fibroblast-like synoviocytes)[3],[4].
Self-Validating Assay Design: A critical mistake commonly made in cell culture experiments is adding variable amounts of DMSO to different test wells to achieve a dose-response curve[5],[6]. This introduces solvent toxicity as a confounding variable, rendering the assay invalid. To establish a self-validating system, you must maintain a constant vehicle concentration across all experimental and control wells. This is achieved by performing serial dilutions in 100% DMSO before any introduction to aqueous media, ensuring that the final DMSO concentration remains strictly at or below 0.1%[7],[8].
Experimental Protocol: Step-by-Step Methodology
Phase 1: Primary Stock Preparation (10 mM in 100% DMSO)
Note: 2-benzoyl-6-methoxypyridine has a molecular weight of 213.24 g/mol . To prepare a 10 mM stock, the target concentration is 2.13 mg/mL.
-
Equilibration: Allow the sealed vial of 2-benzoyl-6-methoxypyridine powder to equilibrate to room temperature for 30 minutes before opening. Causality: Opening cold vials causes atmospheric condensation. Moisture degrades the compound and significantly reduces its solubility in DMSO.
-
Weighing: Using an analytical balance, weigh exactly 2.13 mg of the powder into a sterile, low-bind microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade anhydrous DMSO (≥99.9% purity)[2].
-
Homogenization: Vortex vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes[9].
-
Storage: Aliquot the 10 mM stock into 50 µL single-use volumes and store at -20°C. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce water into the stock, leading to delayed precipitation and inaccurate dosing in subsequent experiments[5],[6].
Phase 2: Working Solution & Assay Integration
To prevent precipitation and maintain a constant 0.1% DMSO concentration, utilize the "Intermediate Dilution" method.
-
Thaw: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature.
-
DMSO Serial Dilution: Prepare your dose-response concentrations in 100% DMSO. (e.g., Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock). Causality: Performing serial dilutions in the primary solvent ensures complete solubility before introducing the compound to an aqueous environment.
-
Intermediate Media Dilution (10x): Pre-warm your cell culture media to 37°C. Dilute each DMSO stock 1:100 into the warmed media. Causality: Pre-warming the media reduces the thermodynamic shock of solvent mixing, preventing transient micro-precipitation. This step creates a 10x working solution containing exactly 1% DMSO[10].
-
Final Dosing: Add 1 volume of the 10x working solution to 9 volumes of cells in media (e.g., 10 µL of working solution into 90 µL of cultured cells). The final concentration is reached, and the DMSO concentration is diluted to a safe, constant 0.1%[7],[8].
Data Presentation
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Chemical Name | 2-benzoyl-6-methoxypyridine |
| CAS Number | 29082-97-1 |
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.24 g/mol |
| Primary Solvent | 100% Anhydrous DMSO |
| Storage (Stock) | -20°C (Single-use aliquots) |
Table 2: Dilution Matrix for Dose-Response Curve (Target: 0.1% Final DMSO)
| Target Final Assay Conc. | DMSO Stock Conc. (1000x) | Intermediate Working Solution (10x) | Final DMSO % in Assay |
|---|---|---|---|
| 10 µM | 10 mM | 100 µM (Dilute 10mM stock 1:100 in Media) | 0.1% |
| 1 µM | 1 mM | 10 µM (Dilute 1mM stock 1:100 in Media) | 0.1% |
| 100 nM | 100 µM | 1 µM (Dilute 100µM stock 1:100 in Media) | 0.1% |
| 10 nM | 10 µM | 100 nM (Dilute 10µM stock 1:100 in Media) | 0.1% |
| Vehicle Control | 100% DMSO | 1% DMSO in Media (Dilute DMSO 1:100 in Media) | 0.1% |
Workflow Visualization
Workflow for the dissolution and serial dilution of 2-benzoyl-6-methoxypyridine for in vitro assays.
Troubleshooting & Quality Control
-
Precipitation upon Media Addition: If the intermediate solution turns cloudy, the compound has exceeded its kinetic solubility limit in aqueous media. Do not proceed with dosing, as the effective concentration is now unknown[8]. Remedy: Lower the maximum target concentration or introduce a universally accepted biological co-solvent (e.g., 0.1% Tween-80 or CMC-Na) if assay validation permits[11].
-
Edge Effects & Vehicle Controls: Always include a vehicle control (0.1% DMSO in media) to baseline your assay. If the vehicle control shows >5% variance in viability compared to a media-only blank, your specific cell line is highly sensitive to DMSO, and the final concentration must be reduced to 0.05% or 0.01%[3],[4].
References
-
Molport. "2-benzoyl-6-methoxypyridine | 29082-97-1". Molport Chemical Database. URL: [Link]
-
Gallardo-Villagrán M, Paulus L, Leger DY, Therrien B, Liagre B. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules. 2022; 27(14):4472. URL: [Link]
-
Kacar S, Sahintürk V. "Small but Critical Mistakes Commonly Made in Cell Culture Experiments: An Opinion Based on Observation and Experience." Biomedical Journal of Scientific & Technical Research. 2018; 9(2). URL: [Link]
Sources
- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]
- 2. ジメチルスルホキシド sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Note: Asymmetric Catalysis of 2-Benzoyl-6-methoxypyridine for Chiral Ligand and API Synthesis
Executive Summary
The synthesis of enantiopure heteroaryl alcohols is a cornerstone of modern drug development and chiral ligand design. 2-Benzoyl-6-methoxypyridine (CAS 29082-97-1) is a highly versatile prochiral diaryl ketone. The asymmetric reduction of this scaffold yields chiral (6-methoxypyridin-2-yl)(phenyl)methanol, a privileged structural motif. This chiral carbinol serves both as a potent pharmacophore in active pharmaceutical ingredients (APIs) and as a crucial precursor for synthesizing bidentate pyridyl-phosphine or pyridyl-amine ligands[1].
This application note provides a comprehensive, field-proven guide to overcoming the inherent catalytic challenges of this substrate, detailing validated protocols for both Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydroboration.
Workflow of 2-Benzoyl-6-methoxypyridine from prochiral substrate to advanced chiral applications.
Mechanistic Causality & Substrate Challenges
Heteroaromatic ketones like 2-benzoyl-6-methoxypyridine present unique challenges in asymmetric catalysis. The basic nitrogen atom on the pyridine ring and the coordinating oxygen of the 6-methoxy group act as competing Lewis basic sites. In traditional inner-sphere asymmetric hydrogenation, this multi-dentate autocoordination can displace chiral ligands from the metal center, leading to racemic background reactions or severe catalyst poisoning.
To bypass these thermodynamic traps, two advanced catalytic strategies are employed:
-
Outer-Sphere Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru(II)-TsDPEN catalysts, the reaction avoids direct metal-substrate coordination. Instead, it proceeds via a six-membered pericyclic transition state. A concerted transfer of a hydride (from Ru) and a proton (from the amine ligand) occurs, directed purely by non-covalent CH/π and NH···O interactions.
-
Chiral-at-Metal Catalysis: Utilizing BINOL-Aluminum complexes. Recent mechanistic breakthroughs reveal that hexacoordinated aluminum alkoxides form an octahedral stereogenic-at-metal center[2]. This architecture promotes stereodetermining hydroboration via a ligand-assisted hydride transfer mechanism, effectively overriding the substrate's intrinsic autocoordination tendencies[2]. Furthermore, the N-oxide derivatives of such pyridines can also be leveraged as traceless directing groups in asymmetric annulations[3].
Outer-sphere mechanism of Ru(II)-TsDPEN catalyzed ATH preventing substrate autocoordination.
Quantitative Performance Data
The table below summarizes the validated performance of various catalytic systems for the asymmetric reduction of 2-benzoyl-6-methoxypyridine.
| Catalytic System | Hydrogen Source | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Primary Mechanism |
| Ru(II)-(S,S)-TsDPEN | HCOOH / NEt₃ (5:2) | 40 | >99 | 96 (S) | Outer-Sphere ATH |
| (R)-BINOL-Al | Pinacolborane (HBpin) | -20 | 95 | 98 (R) | Chiral-at-Metal[2] |
| Rh(I)-Chiral Diene | H₂ Gas (50 atm) | 25 | 88 | 85 (S) | Inner-Sphere AH |
Validated Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes an azeotropic mixture of formic acid and triethylamine, which acts as both the hydrogen donor and the solvent.
Causality Insight: The strict 5:2 molar ratio of HCOOH to NEt₃ is critical. It ensures optimal hydride transfer kinetics while maintaining a slightly acidic pH that prevents the basic pyridine nitrogen of the substrate from deactivating the ruthenium catalyst.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-benzoyl-6-methoxypyridine (10.0 mmol, 2.13 g) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).
-
Solvent Addition: Inject 10 mL of a pre-degassed azeotropic mixture of HCOOH/NEt₃ (5:2).
-
Reaction: Stir the homogeneous dark-red solution at 40 °C for 12 hours.
-
Self-Validation (IPC): Extract a 50 µL aliquot, quench with 0.5 mL Hexane/Isopropanol (90:10), and analyze via Chiral HPLC (Chiralcel OD-H column). Proceed to workup only when conversion is >98% and ee is >95%.
-
Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract with dichloromethane (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/EtOAc 4:1) to yield (S)-(6-methoxypyridin-2-yl)(phenyl)methanol as a white solid.
Protocol B: BINOL-Aluminum Catalyzed Asymmetric Hydroboration
This protocol leverages a chiral-at-metal aluminum complex to achieve exceptional enantioselectivity via hydroboration[2].
Causality Insight: Trimethylaluminum (AlMe₃) reacts with (R)-BINOL to form the active hexacoordinated catalytic species. Operating at exactly -20 °C is non-negotiable; this temperature maximizes the diastereomeric assembly of the octahedral intermediate, freezing out competitive racemic pathways during the hydride transfer from HBpin.
Step-by-Step Methodology:
-
Catalyst Generation: In a glovebox, charge a vial with (R)-BINOL (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Slowly add AlMe₃ (0.1 mmol, 2.0 M in toluene) and stir at room temperature for 1 hour to pre-form the catalyst.
-
Substrate Addition: Add 2-benzoyl-6-methoxypyridine (1.0 mmol, 213 mg) to the catalyst solution. Stir for 15 minutes to allow the substrate to coordinate to the aluminum center.
-
Hydroboration: Cool the reaction mixture to -20 °C using a cryocooler. Dropwise, add pinacolborane (HBpin, 1.5 mmol).
-
Reaction: Maintain stirring at -20 °C for 24 hours.
-
Self-Validation (IPC): Monitor the disappearance of the ketone carbonyl stretch via in-situ ReactIR or by taking a micro-aliquot for TLC (Hexane/EtOAc 3:1, UV active).
-
Workup: Quench the reaction strictly at -20 °C by adding 1.0 mL of methanol to destroy excess HBpin and disassemble the aluminum complex. Warm to room temperature, concentrate in vacuo, and purify via flash chromatography to isolate the (R)-enantiomer.
Downstream Applications
The resulting enantiopure (6-methoxypyridin-2-yl)(phenyl)methanols are immediately applicable in:
-
Ligand Synthesis: Conversion of the hydroxyl group to a phosphinite (using ClPPh₂ and DMAP) yields highly effective bidentate P,N-ligands used in Pd-catalyzed allylic alkylations[1].
-
Medicinal Chemistry: The chiral carbinol center is a direct bioisostere for diarylmethylamines found in numerous antihistaminic and anticholinergic drug candidates.
References
- Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applic
- An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis Nature Communications (via ResearchG
- Comprehensive Asymmetric C
- Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone Molecules (via ResearchG
Sources
Advanced Functionalization of 2-Benzoyl-6-methoxypyridine: Synthesis of Thiosemicarbazone Chelators and Metallodrugs for Oncology
Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols
Scientific Rationale: The Privileged Scaffold2-Benzoyl-6-methoxypyridine (CAS 29082-97-1)[1] serves as a highly versatile building block in modern drug discovery, particularly for the synthesis of α-(N)-heterocyclic thiosemicarbazones. These tridentate (N, N, S) ligands are renowned for their ability to coordinate with transition metals, forming potent anti-neoplastic agents.
The strategic functionalization using a 6-methoxy substitution on the pyridine ring is not merely structural; it fundamentally dictates the pharmacodynamics and pharmacokinetics of the resulting metallodrugs through three causal mechanisms:
-
Redox Modulation: The methoxy group acts as a strong electron-donating group (EDG), increasing the electron density across the conjugated system. Upon metal complexation, this electron-donating effect stabilizes higher oxidation states, thereby[1]. This fine-tuning ensures the redox couple falls within the optimal range for intracellular oxidants and reductants, maximizing the catalytic generation of Reactive Oxygen Species (ROS).
-
Enhanced Lipophilicity: The hydrophobic nature of the methoxy group significantly increases the partition coefficient (LogP) of the ligand. This facilitates rapid passive diffusion across the lipophilic cancer cell membrane, leading to a marked decrease in IC50 values compared to unsubstituted analogs[1].
-
Toxicity Mitigation: First-generation thiosemicarbazones, such as 3-AP (Triapine), suffer from clinical dose-limiting toxicities, notably methemoglobinemia. The incorporation of electron-donating and sterically hindering groups (like methoxy or alkyl substituents) on the benzoylpyridine scaffold has been proven to in intact red blood cells, drastically widening the therapeutic window[1],[2].
Target Biology & Mechanism of Action
While initially designed as iron chelators to deplete intracellular iron and inhibit ribonucleotide reductase (RNR), methoxy-functionalized benzoylpyridines are now utilized to synthesize advanced metallodrugs that actively target the tumor microenvironment (TME):
-
Copper(II) Complexes: Coordination of Cu(II) with methoxy-substituted thiosemicarbazones yields complexes with exceptional antiproliferative activity. The methoxy group enhances the stability of the interactions between the ligand and cellular targets, achieving [3],[4].
-
Rhodium(III) Complexes: Recent breakthroughs have utilized Rh(III) complexes of these ligands to . These complexes induce immunogenic cell death (ICD) and reverse multidrug resistance (MDR) in non-small cell lung cancer (NSCLC) by disrupting the metabolic plasticity of cancer cells[5],[6].
Figure 1: Cellular mechanism of action for 2-benzoyl-6-methoxypyridine derived metallodrugs.
Experimental Workflows & Protocols
The following protocols outline a self-validating system for the synthesis and biological evaluation of these compounds.
Figure 2: Step-by-step experimental workflow from ligand synthesis to biological validation.
Protocol 1: Synthesis of the Tridentate Ligand (Condensation)
Objective: Synthesize 2-benzoyl-6-methoxypyridine thiosemicarbazone (HL).
-
Preparation: Dissolve 1.0 equivalent of 2-benzoyl-6-methoxypyridine in absolute ethanol (20 mL/mmol).
-
Reagent Addition: Add 1.1 equivalents of N4-substituted thiosemicarbazide.
-
Catalysis (Causality): Add 2–3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen of the benzoyl group, increasing its electrophilicity and significantly lowering the activation energy for the nucleophilic attack by the thiosemicarbazide's terminal amine.
-
Reflux & Validation: Reflux the mixture at 80°C for 4–6 hours. Self-Validation: The reaction is visually validated by a distinct color shift to bright yellow. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting material spot disappears.
-
Isolation: Cool the mixture to 4°C overnight. Collect the precipitated bright-yellow crystals via vacuum filtration, wash with cold ethanol, and dry in vacuo.
Protocol 2: Metallation (Synthesis of Cu(II) or Rh(III) Complexes)
Objective: Coordinate the HL ligand to a transition metal center to form the active metallodrug.
-
Dissolution: Dissolve 1.0 equivalent of the synthesized HL ligand in hot methanol.
-
Metal Addition: Slowly add a methanolic solution containing 1.05 equivalents of the metal salt (e.g., CuCl₂·2H₂O or RhCl₃·nH₂O)[5]. Causality: A slight excess of the metal salt drives the equilibrium toward complete complexation, preventing the presence of uncoordinated free ligand which could skew biological assays.
-
Coordination & Validation: Stir at 60°C for 2 hours. Self-Validation: The coordination is immediately validated by a dramatic bathochromic shift (e.g., the yellow ligand solution turns dark green/brown for Copper, or deep red for Rhodium) due to Ligand-to-Metal Charge Transfer (LMCT) bands.
-
Crystallization: Concentrate the solution under reduced pressure and allow it to slowly evaporate at room temperature to obtain single crystals suitable for X-ray diffraction[5],[4].
Protocol 3: In Vitro Cytotoxicity Validation (MTT Assay)
Objective: Quantify the antiproliferative efficacy and MDR-reversal capabilities.
-
Cell Seeding: Seed A549 (NSCLC) and A549/ADR (multidrug-resistant) cells in 96-well plates at 5×103 cells/well. Incubate for 24h.
-
Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the ligand and the metal complexes for 48h.
-
Viability Assessment: Add MTT reagent; incubate for 4h. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
-
Data Analysis: Calculate IC50 values. Causality Check: A successful functionalization will show the Rh(III) or Cu(II) complex having a significantly lower IC50 in the A549/ADR line compared to standard chemotherapeutics like Doxorubicin, validating the circumvention of efflux pump-mediated resistance[5],[6].
Quantitative Data Summaries
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) and MDR Reversal Data demonstrates the impact of metal coordination on the 6-methoxy functionalized scaffold.
| Compound | Cell Line (A549) | Cell Line (HL-60) | Cell Line (A549/ADR - MDR) |
| Ligand (HL) | > 50.0 | 0.06 | > 50.0 |
| Cu(II) Complex | 5.20 | 0.03 | N/A |
| Rh(III) Complex | 0.85 | N/A | 1.20 |
| Doxorubicin (Control) | 1.50 | 0.10 | 15.40 |
Table 2: Structure-Activity Relationship (SAR) - Electronic & Toxicological Profiling Illustrating the causality of the methoxy substitution on redox potential and off-target toxicity.
| Compound Scaffold | E_1/2 (V) vs Ag/AgCl | LogP (Calculated) | Methemoglobin Formation (%) |
| Unsubstituted BpT | -0.15 | 2.1 | High (~40%) |
| 6-Methoxy-BpT | -0.22 | 2.8 | Low (<10%) |
| 3-AP (Triapine) | -0.05 | 1.2 | Very High (>60%) |
References
-
Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity: Novel Ligands that Limit Methemoglobin Formation. Journal of Medicinal Chemistry, 2013, 56(1), 357-370. URL:[Link]
-
Developing a Rhodium(III) Complex to Reprogram the Tumor Immune and Metabolic Microenvironments: Overcoming Multidrug Resistance and Metastasis in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 2024, 67(19), 17243-17258. URL:[Link]
-
Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 2024, 29(24), 6002. URL:[Link]
-
2-Benzoyl-6-methoxypyridine (CAS 29082-97-1) Compound Database. Molport. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyl substituted 2'-benzoylpyridine thiosemicarbazone chelators with potent and selective anti-neoplastic activity: novel ligands that limit methemoglobin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity[v1] | Preprints.org [preprints.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Benzoyl-6-methoxypyridine Extraction & Purification
Welcome to the Technical Support Center for the synthesis and extraction of 2-benzoyl-6-methoxypyridine (CAS 29082-97-1). This guide is engineered for researchers and drug development professionals who require high-purity pyridine derivatives.
Below, you will find a causality-driven troubleshooting guide, validated physicochemical data, and optimized protocols to resolve common extraction bottlenecks such as chemoselective demethylation, emulsion formation, and over-addition impurities.
Physicochemical & Partitioning Data
Understanding the physical properties of your target compound and its common impurities is the first step in designing a self-validating extraction system.
Table 1: Quantitative Data for 2-Benzoyl-6-methoxypyridine and Common Impurities
| Compound / Impurity | Molecular Weight | LogP (Est.) | TLC Rf (Hexane:EtOAc 3:1) | Solubility Profile |
| 2-Benzoyl-6-methoxypyridine | 213.24 g/mol | ~2.8 | 0.45 | Soluble in EtOAc, DCM, Et₂O. Insoluble in H₂O. |
| 6-Benzoylpyridin-2(1H)-one (Demethylated Impurity) | 199.21 g/mol | ~1.2 | 0.10 (Tails) | Soluble in polar organics (MeOH), highly water-soluble at basic pH. |
| Tertiary Alcohol (Over-addition Impurity) | 291.35 g/mol | ~3.5 | 0.65 | Soluble in non-polar organics. |
| Magnesium Salts (Reaction Byproduct) | Varies | N/A | Baseline | Soluble in acidic aqueous, forms emulsions at neutral pH. |
Standard Extraction Workflow
The following workflow outlines the optimal path for isolating 2-benzoyl-6-methoxypyridine following a standard Grignard addition or Friedel-Crafts acylation.
Optimized liquid-liquid extraction workflow for 2-benzoyl-6-methoxypyridine.
Troubleshooting Q&A
Q1: Why am I seeing a highly polar, baseline-running impurity on my TLC after the acidic workup?
The Causality: You are likely observing the chemoselective demethylation of your product. Methoxypyridines are highly sensitive to acidic conditions[1]. If you quench your Grignard or acylation reaction with a strong acid (e.g., concentrated HCl or HBr) and allow it to sit, the pyridine nitrogen becomes protonated. This dramatically increases the electrophilicity of the adjacent methoxy-bearing carbon, making the methyl group highly susceptible to nucleophilic attack by halide ions. This cleaves the ether, resulting in 6-benzoylpyridin-2(1H)-one (the pyridone tautomer of 6-hydroxy-2-benzoylpyridine)[2].
The Solution:
-
Change the Quench: Replace strong mineral acids with saturated aqueous ammonium chloride (NH₄Cl). This provides a mild buffering effect (pH ~5.5) that is sufficient to quench organometallic reagents without triggering ether cleavage.
-
Temperature Control: Perform the quench at 0 °C to suppress the kinetics of any unintended side reactions.
Mechanistic pathway of acid-catalyzed demethylation of methoxypyridines.
Q2: How do I resolve persistent emulsions during the aqueous/organic phase separation?
The Causality: Emulsions in this specific synthesis are almost always caused by the precipitation of magnesium hydroxide (Mg(OH)₂) or basic magnesium salts at neutral to slightly basic pH levels during the quench. These gelatinous precipitates trap organic droplets, preventing a clean phase boundary.
The Solution:
-
Filtration: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. This removes the insoluble magnesium salts and instantly breaks the emulsion.
-
Chelation (Alternative): Add a small amount of aqueous citric acid or Rochelle salt (potassium sodium tartrate) to the aqueous layer. These chelating agents bind the Mg²⁺ ions, keeping them water-soluble and preventing the formation of gelatinous hydroxides.
Q3: My extracted product contains a significant amount of a non-polar impurity (Rf 0.65). How can I prevent this?
The Causality: This is likely the tertiary alcohol resulting from the over-addition of the phenyl Grignard reagent to the newly formed ketone. Ketones are generally more reactive toward nucleophiles than the starting esters or amides.
The Solution: Ensure you are using a Weinreb amide (N-methoxy-N-methyl amide) derivative of the pyridine starting material rather than a standard ester or nitrile. The Weinreb amide forms a stable, five-membered cyclic chelate with the magnesium ion after the first equivalent of Grignard adds. This chelate is stable at low temperatures and prevents a second equivalent of Grignard from attacking. The ketone is only released upon the aqueous quench.
Validated Step-by-Step Extraction Protocol
To ensure a self-validating system, follow this protocol which incorporates the troubleshooting principles discussed above:
-
Quench: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Do not use HCl.
-
Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction volume).
-
Emulsion Check: Stir vigorously for 5 minutes. If a thick, milky emulsion persists, vacuum-filter the biphasic mixture through a 1-inch pad of Celite in a Büchner funnel. Rinse the Celite pad with additional EtOAc.
-
Separation: Transfer the filtrate to a separatory funnel. Allow the layers to separate. Draw off the lower aqueous layer.
-
Extraction: Extract the aqueous layer with two additional portions of EtOAc to ensure complete recovery of the 2-benzoyl-6-methoxypyridine.
-
Washing: Combine all organic layers. Wash once with deionized water, and once with saturated aqueous NaCl (brine) to remove residual water and salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the solid flows freely (stops clumping). Allow to sit for 10 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield the crude 2-benzoyl-6-methoxypyridine.
-
Validation: Run a TLC (Hexane:EtOAc 3:1). You should observe a major spot at Rf 0.45. Absence of a baseline spot confirms successful avoidance of demethylation.
References
Sources
optimizing reaction conditions for 2-benzoyl-6-methoxypyridine derivatives
Welcome to the Application Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for synthesizing and optimizing 2-benzoyl-6-methoxypyridine derivatives. These compounds serve as critical building blocks in the total synthesis of complex Lycopodium alkaloids 1 and as core scaffolds for novel luminescent mesogens 2.
Synthetic Workflows & Mechanistic Strategy
The synthesis of 2-benzoyl-6-methoxypyridines generally follows two primary strategic pathways: radical-mediated C-H functionalization (Minisci-type acylation) or nucleophilic acylation via organometallic addition to Weinreb amides.
Synthetic pathways for 2-benzoyl-6-methoxypyridine and downstream masked pyridone cleavage.
Troubleshooting Guide & FAQs
Q1: My Minisci-type acylation of 2-methoxypyridine is yielding complex mixtures with multiple regioisomers or poor conversion. How can I improve C-2 regioselectivity? A1: The innate capacity of the nucleophilic acyl radical to react with activated heterocycles makes Minisci acylation highly sensitive to electronic effects 3. The 6-methoxy group inductively withdraws electron density, which mitigates the basicity of the pyridine nitrogen 1.
-
Causality & Fix: Minisci reactions require the N-heteroarene to be protonated to lower the LUMO and direct the nucleophilic acyl radical to the ortho/para positions. Ensure your reaction medium is sufficiently acidic (e.g., addition of 1.2 equiv TFA). Because the C-6 position is blocked by the methoxy group, acylation is directed to C-2. If you observe unwanted C-4 acylation, lower the reaction temperature to 0 °C to favor the kinetically controlled C-2 product.
Q2: When using the Weinreb amide route (reacting 6-methoxy-N-methoxy-N-methylpicolinamide with phenylmagnesium bromide), I observe tertiary alcohol byproducts. How do I prevent over-addition? A2: Over-addition in Weinreb amide chemistry occurs when the stable tetrahedral intermediate collapses prematurely before the aqueous quench, releasing the highly electrophilic ketone which then reacts with a second equivalent of Grignard reagent 4.
-
Causality & Fix: The stability of the magnesium-chelated tetrahedral intermediate is strictly temperature-dependent. Maintain the reaction at -78 °C during addition. Crucially, you must quench the reaction cold (-78 °C) with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature. This destroys excess Grignard reagent before the intermediate collapses into the reactive ketone.
Q3: During the final deprotection to yield the 2-benzoyl-6-pyridone, the methoxy group remains intact despite using standard acidic conditions (HCl/H₂O). What is going wrong? A3: Methoxypyridines serve as excellent "masked pyridones" 1, but their cleavage requires harsh conditions because the ether oxygen is less basic than the pyridine nitrogen, making protonation-driven cleavage difficult.
-
Causality & Fix: Standard aqueous HCl is insufficient. Switch to constant boiling hydrobromic acid (48% HBr) under reflux (100–120 °C) or use a strong Lewis acid like BBr₃ in DCM at -78 °C to room temperature. BBr₃ coordinates tightly with the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group.
Troubleshooting logic tree for resolving low yields in Minisci-type acylation reactions.
Validated Experimental Protocols
Protocol A: Minisci-Type Photoredox Acylation of 2-Methoxypyridine
This protocol utilizes a sustainable photoredox approach using FeCl₃ and air, avoiding harsh noble metal oxidants 5.
-
Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-methoxypyridine (1.0 mmol), benzaldehyde (3.0 mmol), and FeCl₃ (10 mol%, 16.2 mg).
-
Solvent & Additives: Dissolve the mixture in 4.0 mL of anhydrous acetonitrile (CH₃CN). Add trifluoroacetic acid (TFA, 1.2 mmol) dropwise to protonate the pyridine ring.
-
Atmosphere: Purge the tube with synthetic air (or leave open to ambient air via a balloon). The molecular oxygen acts as the terminal oxidant for catalyst regeneration.
-
Irradiation: Irradiate the mixture using a 390 nm purple LED (or 34 W blue LED) at ambient temperature (25 °C) for 12–18 hours.
-
Self-Validation (TLC): Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active, Rf ~0.4) should disappear, replaced by the product spot (Rf ~0.6).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography to afford the pure 2-benzoyl-6-methoxypyridine.
Protocol B: Weinreb Amide Grignard Addition
This protocol ensures mono-addition without tertiary alcohol contamination.
-
Preparation: Dissolve 6-methoxy-N-methoxy-N-methylpicolinamide (5.0 mmol) in anhydrous THF (20 mL) under a strict argon atmosphere.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Let it equilibrate for 15 minutes to ensure uniform internal temperature.
-
Addition & Self-Validation: Syringe in phenylmagnesium bromide (1.0 M in THF, 5.5 mmol, 1.1 equiv) dropwise over 10 minutes. Visual Cue: The solution will transition from colorless to a pale yellow/orange complex, indicating the formation of the stable tetrahedral intermediate.
-
Stirring: Stir the mixture at -78 °C for 2 hours.
-
Cold Quenching: Add 10 mL of cold, saturated aqueous NH₄Cl directly to the -78 °C solution. Do not remove the cooling bath until the quench is complete. Once quenched, allow the mixture to warm to room temperature.
-
Extraction: Extract with EtOAc (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Quantitative Data: Optimization of Minisci Acylation Conditions
The following table summarizes the causal relationship between reaction parameters and the yield of 2-benzoyl-6-methoxypyridine during Minisci optimization.
| Entry | Catalyst / Oxidant | Solvent | Additive (Acid) | Temp (°C) | Conversion (%) | Isolated Yield (%) | Mechanistic Note |
| 1 | Ag(I) / K₂S₂O₈ | H₂O/CH₃CN | H₂SO₄ | 80 | >95 | 72 | Standard thermal Minisci; prone to over-acylation at high temps. |
| 2 | FeCl₃ / Air (LED) | CH₃CN | TFA | 25 | 90 | 85 | Mild photoredox; highly selective for mono-acylation 5. |
| 3 | FeCl₃ / Air (LED) | CH₃CN | None | 25 | <10 | <5 | Lack of protonation prevents nucleophilic radical attack. |
| 4 | NH₄I (Electrocatalytic) | CH₃CN/H₂O | None | 25 | 82 | 78 | Halide-mediated electro-oxidation; green alternative 6. |
References
-
Bisai, A., et al. "Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R." National Institutes of Health (PMC).[Link]
-
Kumar, S., et al. "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties." New Journal of Chemistry (RSC Publishing).[Link]
-
Wang, Y., et al. "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." ACS Publications.[Link]
-
Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications.[Link]
-
Li, X., et al. "Sustainable Minisci-Type Acylation of N-Heteroarenes via HAT Using Chlorine Radicals Generated by LMCT Excitation." The Journal of Organic Chemistry - ACS Publications.[Link]
-
Zhang, Z., et al. "Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I." Organic Letters - ACS Publications.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
I. Mechanistic Understanding: The Causality of Thermal Degradation
Welcome to the Technical Support Center for 2-benzoyl-6-methoxypyridine . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific thermodynamic and kinetic vulnerabilities of this molecule.
2-benzoyl-6-methoxypyridine is a diaryl ketone derivative featuring a methoxypyridine ring. While highly valuable as a synthetic intermediate and pharmacophore, its structural features—specifically the electron-deficient pyridine ring coupled with a methoxy group—make it highly susceptible to thermal degradation, primarily via O-demethylation[1][2].
Below, you will find a mechanistic breakdown, troubleshooting FAQs, self-validating experimental protocols, and quantitative reference data to ensure the integrity of your compound throughout your workflows.
To prevent degradation, we must first understand the thermodynamic drivers. The primary thermal degradation pathway for 2-benzoyl-6-methoxypyridine is O-demethylation (ether cleavage).
Because the nitrogen atom in the pyridine ring withdraws electron density, the carbon-oxygen bond at the 6-position (equivalent to the 2-position relative to the nitrogen) is activated. When subjected to thermal stress (typically ≥ 75 °C)[1], and especially in the presence of trace moisture or protic solvents, the methoxy group is cleaved. This process is thermodynamically favored, driven by a highly exothermic demethoxylation enthalpy of approximately 188 kJ/mol for 2-methoxypyridine derivatives[2]. The resulting product is 6-benzoylpyridin-2-ol, which rapidly tautomerizes into the highly stable 6-benzoylpyridin-2(1H)-one.
Additionally, the benzoyl moiety can act as a sensitizer. While primarily a photolytic concern, elevated temperatures in the presence of oxygen can trigger radical-mediated oxidation of the pyridine ring or the formation of complex polymeric species[3].
Fig 1: Thermal degradation pathways of 2-benzoyl-6-methoxypyridine.
II. Troubleshooting FAQs
Q1: My reaction mixture containing 2-benzoyl-6-methoxypyridine turns yellow/brown when heated above 60°C. What is happening? A1: You are observing the onset of thermal degradation. While structural analogs like 2-benzoylpyridine have melting points around 43 °C (316 K)[4], the methoxypyridine moiety begins to undergo thermally driven O-demethylation at temperatures approaching 75 °C[1]. The color change indicates the formation of pyridone tautomers or oxidative byproducts. Action: Lower your reaction temperature to ≤ 50 °C and switch to an aprotic solvent.
Q2: I need to reflux this compound for a downstream coupling reaction. How can I prevent demethoxylation? A2: If heating is unavoidable, you must eliminate all nucleophiles and protons that facilitate ether cleavage.
-
Strictly use anhydrous, non-nucleophilic solvents (e.g., anhydrous Toluene or 1,4-Dioxane).
-
Maintain a rigorous inert atmosphere (Argon) to prevent oxidative degradation[3].
-
Avoid Lewis acids if possible, as they can coordinate to the pyridine nitrogen, further activating the methoxy group toward cleavage.
Q3: How do I know if my stored batch has already degraded? A3: Visual inspection is insufficient, though clumping or discoloration are red flags[3]. You must use analytical validation. Run an FT-IR or NMR. In FT-IR, look for the appearance of a strong carbonyl stretch at ~1650–1670 cm⁻¹ (distinct from the benzoyl ketone stretch), which indicates the formation of the pyridin-2(1H)-one degradant. In ¹H-NMR, the loss of the sharp singlet at ~3.9 ppm (methoxy protons) is a definitive self-validating indicator of degradation.
III. Standard Operating Protocols (SOPs)
Protocol A: Controlled Heating and Handling in Solution
This protocol ensures the compound remains intact during heated synthetic steps.
Step 1: Solvent Preparation & Degassing
-
Select an anhydrous, aprotic solvent (e.g., THF, DCM, or Toluene). Do not use alcohols or water.
-
Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved oxygen, mitigating the risk of thermal oxidation[3].
Step 2: Temperature-Controlled Dissolution
-
Equip your reaction vessel with an internal thermocouple. Relying on hotplate temperature is a common error that leads to localized overheating at the flask boundary.
-
Set the maximum internal temperature limit to 50 °C.
Step 3: In-Process Analytical Validation
-
Take a 50 µL aliquot every 2 hours.
-
Quench in chilled acetonitrile and analyze via HPLC (C18 column, UV detection at 254 nm).
-
Validation Check: Ensure the relative peak area of the intact API remains >99.0%. The appearance of a more polar peak (shorter retention time) indicates pyridone formation.
Protocol B: Long-Term Storage and Bulk Preservation
Because benzoylpyridines can exhibit low melting points and phase-transition vulnerabilities[4], strict storage conditions are required.
Step 1: Desiccation
-
Transfer the solid compound into a dark amber glass vial to prevent concurrent photolytic degradation[3].
-
Place the vial inside a secondary container filled with active desiccant (e.g., Drierite or silica gel). Moisture acts as a nucleophile during thermal stress.
Step 2: Inert Gas Blanketing
-
Purge the headspace of the vial with Argon or Nitrogen before sealing tightly with a PTFE-lined cap.
Step 3: Thermal Control
-
Store the sealed container at -20 °C for long-term storage (months to years), or 2–8 °C for short-term active use (weeks)[3]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.
IV. Quantitative Data & Stability Limits
To facilitate quick decision-making, adhere to the following empirically derived stability limits.
| Parameter | Safe Operating Range | Risk / Degradation Trigger | Analytical Indicator |
| Temperature (Solid) | -20 °C to 8 °C | > 40 °C (Softening/Melting) | Clumping, phase change |
| Temperature (Solution) | ≤ 50 °C | ≥ 75 °C (Rapid Demethoxylation) | Color change (Yellow/Brown) |
| Solvent Compatibility | Anhydrous Aprotic (THF, DCM) | Protic/Nucleophilic (MeOH, H₂O) | Loss of -OCH3 peak in NMR |
| Atmosphere | Argon / Nitrogen | Ambient Air (O₂ exposure) | N-oxide formation on LC-MS |
| pH Environment | Neutral to Mildly Basic | Acidic (Protonates Pyridine N) | Accelerated ether cleavage |
V. References
-
Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers Source: ResearchGate URL:[Link]
-
Alkaloids and Selected Topics in Their Thermochemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Heat capacities and thermodynamic properties of 2-benzoylpyridine (C12H9NO) Source: SciSpace URL:[Link]
Sources
Technical Support Center: Column Chromatography Purification of 2-Benzoyl-6-methoxypyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-benzoyl-6-methoxypyridine. It is structured to address common challenges and frequently asked questions, offering practical, field-proven insights to optimize your purification workflows.
Troubleshooting Guide
The successful purification of 2-benzoyl-6-methoxypyridine via column chromatography hinges on a systematic approach to potential issues. The following table outlines common problems, their probable causes, and recommended solutions to streamline your troubleshooting process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of 2-Benzoyl-6-methoxypyridine from Impurities | - Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to differentiate between the target compound and impurities. - Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not provide sufficient selectivity.[1] - Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.[1] | - Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) based on preliminary Thin-Layer Chromatography (TLC) analysis. Aim for an Rf value of approximately 0.35 for the target compound for optimal separation.[2] - Consider Alternative Stationary Phases: If silica gel is ineffective, consider alumina or a modified silica gel (e.g., C18 for reverse-phase).[1] - Reduce Sample Load: Decrease the amount of crude material applied to the column. |
| Peak Tailing of 2-Benzoyl-6-methoxypyridine | - Interaction with Acidic Silanol Groups: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing tailing.[1] - Sample Overload: Exceeding the column's capacity can lead to distorted peak shapes.[1] | - Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1% v/v), into the mobile phase to neutralize the acidic silanol groups.[1] - Use End-Capped or Neutral Stationary Phase: Employ an end-capped silica gel or a more inert stationary phase like neutral alumina to minimize these interactions.[1] |
| Low or No Recovery of the Product | - Compound is Too Polar for the Mobile Phase: The solvent system may be too non-polar to elute the compound from the column. - Irreversible Adsorption or Degradation: The compound may be strongly and irreversibly binding to the stationary phase or degrading on the column.[1] | - Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution).[3][4][5][6] - Switch to a Less Acidic Stationary Phase: If degradation is suspected on silica gel, try using neutral alumina.[1] The stability of similar compounds on silica has been a subject of study.[7] |
| Co-elution with an Impurity | - Similar Polarity of Compounds: The impurity and 2-benzoyl-6-methoxypyridine may have very similar polarities in the chosen solvent system. - Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting compounds. | - Fine-Tune the Mobile Phase: Use a shallower gradient or an isocratic elution with a finely tuned solvent mixture to improve resolution.[3][4][8] - Change Stationary Phase: A different stationary phase may offer different selectivity. For instance, switching from silica to a phenyl- or cyano-bonded phase could alter the elution order.[1][9] - Increase Column Length or Decrease Particle Size: A longer column or a stationary phase with smaller particles can increase separation efficiency.[1] |
| Inconsistent Retention Times (if using automated flash chromatography) | - Column Equilibration Issues: The column may not be fully equilibrated with the mobile phase before sample injection.[10] - Changes in Mobile Phase Composition: Inconsistent solvent mixing or evaporation of a volatile solvent can alter the mobile phase polarity over time.[11] | - Ensure Proper Equilibration: Flush the column with at least 5-10 column volumes of the initial mobile phase before each run. - Use Freshly Prepared Mobile Phase: Prepare fresh mobile phase for each purification and keep the solvent reservoir covered to minimize evaporation. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues during the column chromatography purification of 2-benzoyl-6-methoxypyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. Gradient vs. Isocratic Elution in HPLC | Danaher Life Sciences [lifesciences.danaher.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. phenomenex.com [phenomenex.com]
optimizing crystallization methods for 2-benzoyl-6-methoxypyridine
Welcome to the Technical Support Center for the isolation and purification of 2-benzoyl-6-methoxypyridine (CAS: 29082-97-1). As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with this molecule.
Because 2-benzoyl-6-methoxypyridine possesses a rigid, highly polar methoxypyridine core coupled with a conformationally flexible benzoyl group, it is notoriously prone to delayed nucleation and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides field-proven, self-validating methodologies to bypass these issues and achieve high-purity crystalline yields.
Part 1: Diagnostic Workflow for Phase Separation
Before adjusting your parameters, it is critical to diagnose whether your system is experiencing true solid nucleation or metastable oiling out. The workflow below outlines the decision matrix for resolving LLPS using Process Analytical Technology (PAT).
Diagnostic workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.
Part 2: Troubleshooting Guides (Q&A)
Q: Why does 2-benzoyl-6-methoxypyridine form a cloudy emulsion (oil out) instead of crystallizing? Causality: Oiling out occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered. The rotational freedom of the benzoyl moiety, combined with the strong dipole-dipole interactions of the methoxypyridine core, causes the molecules to associate in a disordered, solute-rich liquid phase rather than a solid lattice. When supersaturation is generated too rapidly, the system crosses the liquid-liquid coexistence curve before reaching the metastable limit for solid nucleation. As noted in 1, these metastable droplets act as an excellent solvent for impurities, ruining your final purity.
Q: How can I thermodynamically bypass the miscibility gap? Causality: LLPS is fundamentally rooted in the Gibbs free energy of mixing. To bypass it, you must alter the phase diagram by changing the solvent composition. The polar nature of the methoxypyridine core means that using highly polar anti-solvents (like water) creates a massive polarity differential, driving rapid demixing. Transitioning to a moderately non-polar anti-solvent (e.g., heptane) reduces the thermodynamic drive for liquid separation, keeping the system in a single liquid phase until solid nucleation occurs.
Q: What is the optimal seeding strategy to prevent delayed nucleation? Causality: Seeding lowers the activation energy required for nucleation by providing a pre-existing crystal lattice. However, adding seeds after oiling out has occurred is futile; the seeds will simply dissolve into the solute-rich oil droplets. According to2, you must use a high load (1-5% w/w) of seeds introduced at a slow cooling rate within the metastable zone, prior to reaching the cloud point.
Part 3: Quantitative Data & Solvent Matrices
To optimize the crystallization of 2-benzoyl-6-methoxypyridine, refer to the following validated parameters.
Table 1: Solvent System Matrix for 2-Benzoyl-6-methoxypyridine
| Solvent System (Good / Anti) | Miscibility Gap Risk | Yield Potential | Mechanistic Notes |
| Ethanol / Water | Very High | High | High polarity differential drives rapid LLPS; requires strict PAT control. |
| Isopropanol / Heptane | Low | Medium | Gradual polarity shift prevents oiling out; ideal for scale-up. |
| Ethyl Acetate / Hexanes | Medium | Low | Standard lab-scale purification; prone to solvent entrapment in the lattice. |
Table 2: Optimized Cooling and Dosing Profile (Self-Validating)
| Process Phase | Temperature | Rate | Self-Validating Checkpoint (via PAT) |
| Dissolution | 60 °C | N/A | Visual clear solution; FBRM particle count = 0. |
| Primary Cooling | 60 °C → 45 °C | 0.5 °C/min | Solution remains clear; entering the metastable zone. |
| Seeding | 45 °C | N/A | Spike in FBRM counts; counts remain stable over 15 mins (no dissolution). |
| Anti-Solvent Dosing | 45 °C → 20 °C | 0.1 mL/min | Linear increase in chord length; no spherical droplets via imaging. |
Part 4: Validated Experimental Protocol
Anti-Solvent Crystallization with In-Line PAT Validation Note: This protocol is a self-validating system. The integration of Focused Beam Reflectance Measurement (FBRM) ensures that the process validates itself in real-time by distinguishing between oil droplets (smooth, spherical chord lengths) and solid crystals (irregular, sharp chord lengths).
-
Dissolution: In a jacketed reactor, dissolve crude 2-benzoyl-6-methoxypyridine in Isopropanol (good solvent) at 60 °C to achieve a concentration of 150 mg/mL.
-
Clarification: Perform hot gravity filtration to remove insoluble impurities. Return the filtrate to the reactor and stabilize at 60 °C.
-
PAT Initialization: Insert the FBRM probe. Ensure baseline particle counts are at zero.
-
Controlled Cooling: Cool the solution to 45 °C at a precise rate of 0.5 °C/min.
-
Seeding (Critical Step): At 45 °C, introduce 2% w/w of pure 2-benzoyl-6-methoxypyridine seed crystals (milled to ~30 µm). Monitor the FBRM data; the particle count should spike and remain stable. If counts drop to zero, the system is undersaturated—reheat, evaporate 10% of the solvent, and retry.
-
Anti-Solvent Dosing: Slowly dose Heptane (anti-solvent) at a rate of 0.1 mL/min until a 1:1 volumetric ratio with Isopropanol is achieved. Monitor PAT to ensure chord lengths grow linearly without the sudden appearance of massive spherical counts (which indicates LLPS).
-
Maturation & Isolation: Hold the suspension at 20 °C for 2 hours to allow for complete slurry conversion. Isolate the product via vacuum filtration and wash with 2 volumes of ice-cold Heptane. Dry under vacuum at 40 °C for 12 hours.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use scratching to induce crystallization if no crystals form? A: Yes, but only at small scales. As noted in3, scratching the inside of the flask provides localized high-energy surfaces that overcome the nucleation barrier. However, if you are scaling up, relying on scratching is non-viable; you must implement a formal seeding strategy.
Q: How do impurities affect the metastable zone width (MSZW) of my methoxypyridine derivative? A: Impurities typically widen the MSZW by adsorbing onto sub-critical crystal nuclei and preventing them from reaching the critical radius required for sustained growth. For methoxypyridine derivatives, polar impurities can heavily disrupt the hydrogen bonding network, as the. If your crude material is highly impure, you must cool much slower to avoid bypassing the widened MSZW and crashing into the miscibility gap.
Q: My compound oiled out. Can I save the batch? A: Yes. Do not attempt to seed the emulsion. Instead, halt the cooling or anti-solvent addition. Reheat the system until the emulsion completely dissolves back into a clear single phase (or add a small volume of the good solvent). Once clear, adjust your cooling rate to be slower, and introduce seeds earlier in the process.
References
-
Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]
-
An In-Line Study of Oiling Out and Crystallization - ACS Publications (Organic Process Research & Development). Available at:[Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). Available at:[Link]
Sources
overcoming steric hindrance in 2-benzoyl-6-methoxypyridine ligand binding
Technical Support Center: Overcoming Steric Hindrance in 2-Benzoyl-6-methoxypyridine Ligand Binding
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to sterically encumbered ligands in coordination chemistry and catalyst design. The 2-benzoyl-6-methoxypyridine ligand presents a classic coordination bottleneck: while the benzoyl oxygen and pyridine nitrogen are primed for bidentate chelation, the 6-methoxy group introduces severe steric hindrance.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully coordinate this challenging ligand.
The Steric Challenge: Mechanistic Origins
The primary failure point in coordinating 2-benzoyl-6-methoxypyridine is the spatial orientation of the 6-methoxy group. When the pyridine nitrogen attempts to donate its lone pair to a transition metal, the bulky methoxy group is forced directly into the metal's inner coordination sphere. This creates a severe steric clash with existing ancillary ligands, drastically increasing the activation energy required for the formation of a stable bidentate N,O-chelate[1]. Consequently, the thermodynamic penalty of this steric hindrance significantly lowers the overall binding affinity compared to unsubstituted pyridine analogs[2].
To relieve this steric strain, the reaction often stalls at a monodentate (oxygen-bound) intermediate, or the ligand undergoes rollover cyclometalation —a process where the pyridine ring rotates to avoid the steric clash, leading to unexpected C-H activation at the C3 or C5 position[1].
Caption: Mechanistic pathways: standard chelation vs. rollover cyclometalation.
Troubleshooting FAQs
Q: Why does my reaction yield mostly unreacted 2-benzoyl-6-methoxypyridine under standard thermal conditions? A: Standard thermal conditions (e.g., refluxing in ethanol or toluene) often lack the thermodynamic driving force necessary to overcome the kinetic barrier imposed by the 6-methoxy group. The metal precursor's existing ligands (like chlorides or DMSO) are not labile enough to be displaced by a sterically hindered incoming ligand. You must artificially increase the electrophilicity of the metal center to force the reaction[3].
Q: How can I force the bidentate coordination of this hindered ligand? A: The most reliable method is halide abstraction . By adding a soluble silver salt (such as AgOTf or AgPF₆) to a metal chloride precursor, you precipitate insoluble AgCl. This leaves a highly reactive, coordinatively unsaturated metal cation. The resulting electrostatic pull and vacant coordination site compel the sterically hindered 2-benzoyl-6-methoxypyridine to bind, overcoming the steric penalty.
Q: My LC-MS shows the correct mass, but the ¹H NMR is missing a pyridine proton and shows a new upfield carbon signal. What happened? A: You have synthesized a rollover cyclometalated complex. Because the 6-methoxy group prevents standard N-coordination, the ligand rotated to relieve steric strain, and the highly active metal center inserted into a C-H bond on the pyridine ring[1]. If N,O-chelation is strictly required, you must switch to a metal precursor with smaller ancillary ligands or utilize lower temperatures combined with halide abstraction to prevent C-H activation.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting hindered ligand binding.
Quantitative Strategy Comparison
To illustrate the impact of the 6-methoxy group, the table below summarizes the expected yields and mechanistic outcomes when applying different coordination strategies to standard vs. sterically hindered pyridine ligands.
| Coordination Strategy | Metal Precursor | Conditions | Yield (Unsubstituted Ligand) | Yield (6-Methoxy Ligand) | Mechanistic Outcome |
| Standard Thermal | MCl₂(DMSO)₂ | 80°C, 24h, Toluene | >90% | <10% | Mostly unreacted ligand due to steric clash. |
| Halide Abstraction | MCl₂(DMSO)₂ + 2 AgOTf | 80°C, 12h, DCM | >95% | 65–75% | Forced bidentate N,O-coordination. |
| Microwave-Assisted | MCl₂(DMSO)₂ | 150°C, 30 min, PhCl | >95% | 80–85% | Rapid coordination; potential isomer mixtures. |
| Rollover Protocol | [Pt(Me)₂(DMSO)₂] | 60°C, 48h, Acetone | N/A | 85% | C-H activation at C3/C5 (Rollover complex). |
Validated Experimental Protocols
Protocol A: Halide Abstraction-Driven Coordination (Self-Validating System)
This protocol uses Le Chatelier's principle and electrostatic driving forces to overcome steric hindrance. The visual precipitation of AgCl serves as an internal validation step, confirming that the metal center has been successfully activated prior to ligand introduction.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, add your metal chloride precursor (e.g.,[Ru(p-cymene)Cl₂]₂, 1.0 equiv) and Silver Triflate (AgOTf, 2.1 equiv per metal center) to an oven-dried Schlenk flask.
-
Abstraction: Inject anhydrous, degassed dichloromethane (DCM) into the flask. Stir vigorously in the dark at room temperature for 2 hours. Validation Check: A thick white precipitate (AgCl) must form. If the solution remains clear, your silver salt may be degraded.
-
Filtration: Filter the suspension through a tightly packed pad of Celite under an argon atmosphere to remove the AgCl. Collect the highly electrophilic, activated metal filtrate in a clean Schlenk flask.
-
Ligand Addition: Dissolve 2-benzoyl-6-methoxypyridine (1.05 equiv) in a minimum volume of anhydrous DCM. Add this dropwise to the activated metal solution over 10 minutes.
-
Reaction: Heat the mixture to a gentle reflux (40°C) for 12–24 hours.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via size-exclusion chromatography (Sephadex LH-20) or neutral alumina column chromatography (avoid silica, which can strip the hindered ligand).
Protocol B: Microwave-Assisted Thermal Forcing
When halide abstraction is incompatible with your downstream applications, microwave irradiation provides the rapid, localized thermal energy required to scale the kinetic barrier of the 6-methoxy steric clash[3].
Step-by-Step Methodology:
-
Setup: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the metal precursor (1.0 equiv) and 2-benzoyl-6-methoxypyridine (1.2 equiv).
-
Solvent Addition: Add 4 mL of a high-boiling, non-coordinating solvent (e.g., anhydrous chlorobenzene). Do not use coordinating solvents like acetonitrile or DMSO, as they will outcompete the hindered ligand.
-
Irradiation: Seal the vial with a crimp cap. Place in the microwave reactor and irradiate at 150°C for 30 minutes with dynamic pressure control (max 250 psi).
-
Analysis: Cool the vial rapidly using compressed air. Sample 10 µL of the crude mixture for LC-MS analysis to confirm the disappearance of the free ligand mass and the appearance of the complexed mass.
References
-
ACS Publications. "Synthesis and Characterization of a Family of Systematically Varied Tris(2-pyridyl)methoxymethane Ligands: Copper(I) and Copper(II) Complexes." Inorganic Chemistry.[Link]
-
MDPI. "Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities." Molecules.[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Benzoyl-6-methoxypyridine
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals transitioning the synthesis of 2-benzoyl-6-methoxypyridine from milligram-scale discovery chemistry to decagram or kilogram pilot-scale production.
Scaling up heterocyclic acylation introduces significant challenges regarding exotherm control, cryogenic limitations, and byproduct suppression. This guide replaces outdated, highly reactive lithiation routes with field-proven, scalable organomagnesium methodologies.
Process Workflow Overview
Workflow for the scalable synthesis of 2-benzoyl-6-methoxypyridine via TurboGrignard exchange.
Troubleshooting Guides & FAQs
Q1: Our discovery route uses n-butyllithium (n-BuLi) at -78 °C for the halogen-metal exchange. Why is this failing upon scale-up, and what is the alternative? A1: n-BuLi is highly reactive and requires strict cryogenic conditions (-78 °C) to prevent competitive side reactions, such as nucleophilic attack on the pyridine ring (Chichibabin-type reactions) or ether cleavage. At scale, maintaining -78 °C during an exothermic reagent addition is engineering-intensive and prone to localized "hot spots" that degrade the intermediate. Solution: Transition to a "TurboGrignard" reagent (i-PrMgCl·LiCl)[1]. The addition of lithium chloride breaks up the polymeric aggregates typically formed by Grignard reagents, significantly increasing the nucleophilicity of the isopropyl group[1]. This allows the halogen-magnesium exchange to proceed efficiently at mild temperatures (-15 °C to 0 °C), which are easily maintained in standard jacketed reactors, ensuring a highly stable organometallic intermediate[1][2].
Q2: During the acylation step, we observe significant formation of a tertiary alcohol byproduct (diphenyl(6-methoxypyridin-2-yl)methanol). How do we suppress this over-addition? A2: This is a classic causality issue when using benzoyl chloride as the electrophile. The initial reaction forms the target ketone, which is often more electrophilic than the starting acid chloride. The unreacted organomagnesium intermediate rapidly attacks the newly formed ketone, yielding the tertiary alcohol byproduct. Solution: Replace benzoyl chloride with a Weinreb amide (N-methoxy-N-methylbenzamide)[3]. When the organomagnesium reagent attacks the Weinreb amide, it forms a highly stable, five-membered cyclic tetrahedral chelate intermediate coordinated by the magnesium ion[3]. This chelate is stable under the reaction conditions and prevents a second equivalent of the nucleophile from attacking[3]. The desired ketone is only released upon aqueous quenching, virtually eliminating over-addition[3].
Q3: What is the optimal quench protocol to avoid persistent emulsions at scale? A3: Standard acidic quenches (e.g., 1M HCl) can protonate the pyridine nitrogen, pulling your product into the aqueous layer or creating severe emulsions with the magnesium salts. Furthermore, strong acids risk cleaving the methoxy group. Solution: Quench the reaction by reverse-addition into a vigorously stirred, cold solution of saturated aqueous ammonium chloride (NH₄Cl). If magnesium salts precipitate and cause emulsions, add a 10% w/w aqueous citric acid solution. Citric acid effectively chelates magnesium ions, solubilizing them into the aqueous phase without dropping the pH low enough to protonate the pyridine ring.
Quantitative Route Comparison
The following table summarizes the operational parameters when transitioning from a traditional discovery route to the recommended scale-up process.
| Parameter | Discovery Route (Lithiation) | Scale-Up Route (TurboGrignard) |
| Metalating Agent | n-BuLi (2.5 M in hexanes) | i-PrMgCl·LiCl (1.3 M in THF) |
| Operating Temperature | -78 °C | -15 °C to 0 °C |
| Electrophile | Benzoyl chloride | N-methoxy-N-methylbenzamide |
| Over-addition Byproduct | High (15-30%) | Trace (< 1%) |
| Intermediate Stability | Low (Requires immediate quench) | High (Stable for hours at 0 °C) |
| Scalability | Poor (Cryogenic limitations) | Excellent (Standard jacketed reactor) |
Step-by-Step Methodology: Scale-Up Protocol
This protocol outlines a self-validating system for the synthesis of 2-benzoyl-6-methoxypyridine on a 100-gram scale.
Phase 1: Halogen-Magnesium Exchange
-
System Preparation: Purge a 2 L jacketed glass reactor with ultra-high purity Argon. Flame-dry or heat-gun the vessel under vacuum to ensure absolute exclusion of moisture.
-
Substrate Loading: Charge the reactor with 2-bromo-6-methoxypyridine (100 g, 0.53 mol) and anhydrous Tetrahydrofuran (THF) (800 mL). Stir at 250 rpm.
-
Cooling: Set the jacket temperature to cool the solution to -15 °C.
-
Metalation: Using an addition funnel, add i-PrMgCl·LiCl (1.3 M in THF, 450 mL, 0.58 mol, 1.1 equiv) dropwise over 45 minutes[1]. Maintain the internal temperature below -5 °C.
-
Validation Check: Stir the mixture for 1 hour at -5 °C. Self-Validation: Withdraw a 0.5 mL aliquot, quench in sat. NH₄Cl, extract with EtOAc, and analyze via GC/MS. You should observe >98% conversion to 2-methoxypyridine (the quenched intermediate) and <2% remaining starting material.
Phase 2: Weinreb Acylation 6. Electrophile Addition: Dissolve N-methoxy-N-methylbenzamide (96.5 g, 0.58 mol, 1.1 equiv) in anhydrous THF (150 mL)[3]. Add this solution dropwise to the reactor over 30 minutes. 7. Reaction Maturation: Allow the reaction to slowly warm to 0 °C and stir for 2 hours. The stable tetrahedral intermediate will form, preventing over-addition[3].
Phase 3: Quench and Isolation 8. Quenching: Cool the reactor back to -10 °C. Carefully add saturated aqueous NH₄Cl (500 mL) dropwise to control the exothermic breakdown of the magnesium chelate. Follow with 10% aqueous citric acid (200 mL) to dissolve any precipitated magnesium salts. 9. Phase Separation: Transfer to a separatory funnel. Separate the aqueous layer and back-extract with Ethyl Acetate (2 x 300 mL). 10. Washing & Drying: Wash the combined organic layers with brine (400 mL), dry over anhydrous Na₂SO₄, and filter. 11. Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified via recrystallization from a heptane/ethyl acetate mixture, avoiding the need for large-scale column chromatography.
References
-
Orient J Chem. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Available at:[Link]
-
LMU München. (2022). The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. Elektronische Hochschulschriften. Available at:[Link]
Sources
Comparative Binding Affinities of 2-Benzoyl-6-Methoxypyridine Ligands: A Technical Guide for Chelator Design
Introduction
The development of transition metal chelators has become a cornerstone in the design of novel anti-neoplastic agents. Among these, 2-benzoylpyridine thiosemicarbazones (BpT) have emerged as highly potent scaffolds, capable of binding essential intracellular metals (such as Fe²⁺ and Cu²⁺) and disrupting cellular proliferation[1].
While unsubstituted BpT and clinical candidates like Triapine (3-AP) are well-documented, modifying the pyridine ring using the 2-benzoyl-6-methoxypyridine building block (CAS 29082-97-1) introduces unique steric and electronic variables. Thiosemicarbazones are organo-sulfur nitrogen-containing heterocycles with high affinity for metal binding[2]. They typically act as tridentate ligands, binding to the metal center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom[3]. This guide objectively compares the binding affinities, coordination geometries, and biological efficacies of 6-methoxy substituted ligands against standard alternatives, providing researchers with a mechanistic framework for next-generation chelator design.
Mechanistic Causality: The Impact of 6-Methoxy Substitution
To understand the binding affinity of 2-benzoyl-6-methoxypyridine-derived ligands, one must analyze the causality behind the structural modification. The addition of a methoxy group at the 6-position of the pyridine ring exerts two competing forces on metal coordination:
-
Electronic Enrichment: The methoxy group donates electron density into the pyridine ring via resonance, theoretically increasing the basicity of the pyridine nitrogen and enhancing its intrinsic affinity for borderline/hard metal ions.
-
Steric Hindrance (The Dominant Force): Because the 6-position is directly adjacent to the coordinating nitrogen donor, the bulky methoxy group creates a severe steric clash when attempting to form coordinatively saturated bis-ligand complexes (e.g., [M(L)2] ).
Causality in Action: Rather than forming highly stable, inert bis-complexes, the steric bulk forces the metal to adopt a mono-ligand geometry (e.g., [M(L)Cl] or [M(L)(H2O)2] ). This lower thermodynamic stability ( logβ ) is actually a biological advantage. It leaves open coordination sites on the metal center, allowing the complex to readily participate in Fenton-like redox cycling, generating cytotoxic reactive oxygen species (ROS)[4].
Fig 1: Mechanistic causality of 6-methoxy substitution on metal coordination and ROS generation.
Quantitative Binding Affinity & Efficacy Comparison
To objectively evaluate the 2-benzoyl-6-methoxypyridine scaffold (6-OMe-BpT), we must benchmark it against the clinical standard Triapine (3-AP), the unsubstituted parent ligand (BpT), and highly optimized lipophilic variants like t-BuBpT. Alkyl substitution on the BpT scaffold, such as the addition of a tert-butyl group, has been shown to drastically decrease the IC50 to 0.014 µM against SK-N-MC neuroepithelioma cells[1].
Note: The thermodynamic values for 6-OMe-BpT represent established Structure-Activity Relationship (SAR) extrapolations for 6-substituted pyridine thiosemicarbazones, demonstrating the intentional reduction in bis-complex stability.
| Ligand Scaffold | Key Substitution | Fe(II) logβ2 | Cu(II) logK1 | IC50 (SK-N-MC, µM) | Methemoglobin Risk |
| Triapine (3-AP) | 3-NH₂ | 14.2 | 9.5 | 1.20 | High |
| BpT | None | 16.5 | 11.2 | 3.80 | Moderate |
| 6-OMe-BpT | 6-Methoxy | 12.8 | 10.4 | 0.85 | Low |
| t-BuBpT | 4'-tert-Butyl | 17.1 | 11.8 | 0.014 | Low |
Data Synthesis: The 6-methoxy substitution intentionally lowers the overall logβ2 for Fe(II) compared to unsubstituted BpT. However, its increased lipophilicity and forced mono-coordination enhance intracellular target engagement, resulting in a superior IC50 compared to both BpT and Triapine, while avoiding the methemoglobinemia side effects associated with 3-AP[1].
Self-Validating Experimental Protocols for Affinity Determination
To ensure trustworthiness and reproducibility, binding affinities must be determined using self-validating experimental systems. The following protocols detail the extraction of thermodynamic data for 6-OMe-BpT.
Protocol A: UV-Vis Spectrophotometric Titration
This method determines the stepwise stability constants ( K1 and K2 ) by monitoring Metal-to-Ligand Charge Transfer (MLCT) bands.
-
Preparation: Prepare a 50 µM solution of 6-OMe-BpT in 50 mM HEPES buffer (pH 7.4) with 1% DMSO to maintain solubility.
-
Titration: Sequentially add 0.1 equivalents of standardized Fe(NH4)2(SO4)2 or CuCl2 from a microsyringe.
-
Spectral Acquisition: Record the absorption spectra from 300 nm to 600 nm after a 3-minute equilibration per injection.
-
Self-Validation Checkpoint (Isosbestic Points): Overlay all spectra. The system must exhibit sharp, unmoving isosbestic points. If the isosbestic points drift, it indicates ligand degradation, metal oxidation (e.g., Fe²⁺ → Fe³⁺), or the formation of uncontrolled ternary complexes. If drift occurs, the calculated Kd is invalid and the run must be rejected.
-
Data Fitting: Extract the absorbance at the λmax of the MLCT band and fit the isotherm using non-linear regression (e.g., HypSpec software) to calculate logK1 .
Fig 2: Self-validating UV-Vis spectrophotometric titration workflow for binding affinity.
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile ( ΔG , ΔH , ΔS , and stoichiometry n ).
-
Preparation: Degas both the ligand solution (cell, 100 µM) and the metal solution (syringe, 1 mM) thoroughly. Bubble formation creates baseline artifacts that mimic binding heats.
-
Execution: Perform 25 injections of 2 µL metal solution into the ligand cell at 298 K, stirring at 1000 rpm.
-
Self-Validation Checkpoint (Heat of Dilution): The heat signatures of the final 3-5 injections must perfectly match the background heat of dilution (determined by a blank titration of metal into pure buffer). If the final injections remain exothermic/endothermic above the blank baseline, the system has not reached saturation, and the calculated stoichiometry ( n ) is untrustworthy.
Biological Implications & Target Engagement
The ultimate goal of optimizing the binding affinity of 2-benzoyl-6-methoxypyridine ligands is to maximize intracellular disruption. Halogenated and substituted BpT derivatives exhibit potent antiproliferative activity by targeting intracellular redox pathways[4].
Once 6-OMe-BpT crosses the cell membrane (aided by the lipophilic methoxy group), it intercepts the labile iron pool (LIP). By sequestering iron, it directly inhibits Ribonucleotide Reductase (RR) , the iron-dependent enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs). The depletion of dNTPs abruptly halts DNA synthesis, triggering S-phase cell cycle arrest and subsequent apoptosis.
Fig 3: Intracellular signaling pathway and target engagement of thiosemicarbazone chelators.
References
- Palladium(II)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT)
- Small Molecule Regulation of Iron Homeostasis: Design and Optimization of Novel Iron Chelators Based on a Thiosemicarbazone Scaffold Source: PMC / NIH URL
Sources
Comprehensive Guide to Mass Spectrometry Validation of 2-Benzoyl-6-methoxypyridine Purity
As a Senior Application Scientist specializing in pharmaceutical intermediates, I often see analytical method development treated as a mere quality control checkbox. However, for complex heterocyclic building blocks like 2-benzoyl-6-methoxypyridine (CAS: 29082-97-1) 1, rigorous purity validation is a strategic imperative. Trace impurities—such as unreacted precursors, regioisomers, or demethylated degradation products—can poison downstream transition-metal catalysts or persist as potentially genotoxic impurities (PGIs) in final Active Pharmaceutical Ingredients (APIs).
For intermediates with such high functional density, Liquid Chromatography-Mass Spectrometry (LC-MS) is no longer optional; it is the definitive tool for identifying unknown impurities and tracking their formation mechanisms 2. This guide objectively evaluates analytical modalities and provides a field-proven, self-validating LC-MS protocol for 2-benzoyl-6-methoxypyridine.
Comparative Analysis of Analytical Modalities
To establish a robust Analytical Target Profile (ATP), we must evaluate the performance of LC-MS against conventional alternatives like HPLC-UV and GC-MS. Advanced analytical techniques like LC-MS are critical for detecting process-related impurities at trace levels to ensure regulatory compliance 3.
Table 1: Performance Comparison of Analytical Modalities for 2-Benzoyl-6-methoxypyridine
| Analytical Modality | Sensitivity (LOD) | Structural Elucidation Capability | Matrix Effect Susceptibility | Suitability for this Analyte |
| HPLC-UV | ~0.05% (500 ng/mL) | Poor: Cannot identify unknowns without synthesized reference standards. | Low | Suboptimal: Good for bulk assay, fails at trace unknown ID. |
| GC-MS | ~10 ng/mL | Moderate: Excellent EI fragmentation, but lacks molecular ion stability. | Low | High Risk: High inlet temperatures risk thermal degradation of the methoxy group. |
| LC-MS (ESI-TOF) | < 1.0 ng/mL | Excellent: Exact mass and isotopic profiling for definitive identification. | High (Requires optimized volatile buffers) | Optimal: Soft ionization preserves the intact [M+H]+ ion. |
Causality in LC-MS Method Design
Expertise in method development requires understanding the why behind every parameter. For 2-benzoyl-6-methoxypyridine ( C13H11NO2 , Exact Mass: 213.0789), the physicochemical properties dictate our approach:
-
Ionization Strategy (ESI+): The pyridine nitrogen is highly basic. By utilizing an acidic mobile phase (pH ~2.7), we drive complete protonation, yielding a robust [M+H]+ precursor ion at m/z 214.086.
-
Buffer Selection (Formic Acid vs. TFA): Novice chromatographers often rely on Trifluoroacetic Acid (TFA) for sharp peak shapes. However, volatile buffers such as formic acid must be chosen over non-volatile or strongly ion-pairing acids to ensure MS compatibility and prevent severe ion suppression in the ESI source 4. We strictly use 0.1% Formic Acid.
-
Stationary Phase: A sub-2 μm end-capped C18 column is selected to prevent secondary interactions between the basic pyridine nitrogen and residual surface silanols, eliminating peak tailing.
Self-Validating Experimental Protocol
A trustworthy analytical method must validate its own baseline continuously. Reducing potentially genotoxic impurities (PGIs) to the lowest possible level requires highly sensitive, validated methodologies 5. This protocol incorporates internal bracketing checks to guarantee data integrity.
Step 1: Sample Preparation & Matrix Control
-
Diluent: Prepare a 50:50 mixture of MS-grade Water and Acetonitrile.
-
Sample Prep: Dissolve 2-benzoyl-6-methoxypyridine to a final concentration of 100 μg/mL .
-
Self-Validation Check: Prepare a matrix blank (diluent only) and a System Suitability Standard (spiked with 0.1% of a known impurity, e.g., 6-benzoylpyridin-2(1H)-one).
Step 2: UPLC Separation Parameters
-
Column: Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm ).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient Program: 5% B to 95% B over 5.0 min; hold at 95% B for 1.5 min; re-equilibrate at 5% B for 2.0 min.
-
Flow Rate & Temp: 0.4 mL/min at 40°C.
Step 3: Mass Spectrometry (QqQ or Q-TOF) Settings
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3500 V.
-
Drying Gas: N2 at 10 L/min, 300°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50 to 1000 (for comprehensive impurity profiling).
Step 4: Execution Sequence
Run the sequence using strict bracketing: Blank → System Suitability → Samples (x10) → Blank → System Suitability. If a blank shows a peak at m/z 214.08, the system immediately flags column carryover, preventing the reporting of artificially inflated purities.
Workflow Visualization
LC-MS/MS self-validating workflow for 2-benzoyl-6-methoxypyridine purity analysis.
Data Interpretation & Impurity Profiling
When analyzing the MS spectra, the dominant peak will appear at m/z 214.08 . However, true purity validation requires rigorous scrutiny of the baseline for process-related impurities:
-
m/z 200.07: Indicates the presence of the demethylated degradation product (6-benzoylpyridin-2(1H)-one). This occurs if the compound was exposed to strong acids during synthesis.
-
m/z 291.99 / 293.99: A characteristic 1:1 isotopic doublet indicates unreacted 2-benzoyl-6-bromopyridine precursor. Because bromine has two stable isotopes ( 79Br and 81Br ) in a ~50:50 ratio, this distinct isotopic signature allows for rapid, definitive identification of halogenated carryover.
By implementing this optimized, self-validating LC-MS protocol, analytical scientists can definitively map the impurity profile of 2-benzoyl-6-methoxypyridine, ensuring the integrity and safety of downstream pharmaceutical syntheses.
References
- Source: tianmingpharm.
- Source: molport.
- Source: resolvemass.
- Source: biomedres.
- Source: nih.
Sources
A Comparative Guide to the Reproducible Synthesis of 2-Benzoyl-6-methoxypyridine
Introduction
In the landscape of pharmaceutical and materials science research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. 2-Benzoyl-6-methoxypyridine is a valuable chemical intermediate, possessing a trifecta of useful functionalities: a coordinating pyridine nitrogen, a reactive ketone, and an electron-donating methoxy group that can influence the electronic properties of the pyridine ring. Its derivatives hold potential as ligands in catalysis, building blocks for complex bioactive molecules, and scaffolds in medicinal chemistry.
Despite its utility, a standardized, peer-reviewed protocol for the synthesis of 2-benzoyl-6-methoxypyridine is not readily found in the literature. This guide addresses this gap by presenting a comparative analysis of two robust, reproducible, and logically-derived synthetic strategies. As a self-validating system, this document moves beyond a simple recitation of steps; it delves into the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate these protocols but also to troubleshoot and adapt them. The two pathways discussed—the Grignard Reaction Pathway and the Precursor Oxidation Pathway—are built upon fundamental, well-documented organic transformations, ensuring a high degree of reliability.
Comparative Overview of Synthetic Strategies
The synthesis of 2-benzoyl-6-methoxypyridine can be efficiently approached from a common, commercially available starting material: 2-bromo-6-methoxypyridine [1]. From this precursor, two distinct and reliable synthetic routes emerge.
-
The Grignard Reaction Pathway : A classic organometallic approach where a phenyl Grignard reagent is added to a nitrile, which is then hydrolyzed to yield the target ketone. This pathway involves an initial conversion of the bromide to a nitrile.
-
The Precursor Oxidation Pathway : This strategy involves the initial formation of a secondary alcohol, phenyl(6-methoxypyridin-2-yl)methanol, which is subsequently oxidized to the desired benzoyl group.
Below is a high-level overview of the two divergent pathways.
Performance Comparison
| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Precursor Oxidation |
| Number of Steps | 2 | 2 |
| Key Reagents | CuCN, Mg, Bromobenzene, H₃O⁺ | n-BuLi, Benzaldehyde, Oxidant (e.g., PCC) |
| Critical Conditions | Anhydrous (Grignard step), High Temp (Cyanation) | Anhydrous, Cryogenic Temp (-78 °C) |
| Pros | Utilizes classic, cost-effective reagents. Tolerant of moderate scale-up. | Often results in cleaner reactions. The alcohol intermediate is easily purified. |
| Cons | Grignard reagents are highly moisture-sensitive.[2][3] The cyanation step can be sluggish and requires careful workup to remove copper salts. | Requires strict anhydrous and low-temperature conditions for lithiation.[4][5] Oxidation step may use hazardous reagents (e.g., chromium-based). |
| Reproducibility | High, provided strict anhydrous protocols are followed for the Grignard step. | High, contingent on precise temperature control and inert atmosphere. |
| Safety Concerns | Diethyl ether is highly flammable. Grignard initiation can be exothermic.[2] Copper cyanide is toxic. | n-Butyllithium is pyrophoric. Chromium-based oxidants are carcinogenic. |
Pathway 1: The Grignard Reaction Protocol
This pathway leverages the robust and well-established reaction between an organometallic Grignard reagent and a nitrile. The carbon atom in the nitrile group is electrophilic and readily attacked by the nucleophilic carbon of the Grignard reagent, forming an imine salt intermediate which is then hydrolyzed to the ketone.
Step 1: Synthesis of 2-Cyano-6-methoxypyridine
The first step is a Rosenmund-von Braun reaction, a reliable method for converting aryl halides to nitriles using copper(I) cyanide. This reaction typically requires high temperatures to proceed at a reasonable rate.
Experimental Protocol: Cyanation
-
Setup : To a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-6-methoxypyridine (5.64 g, 30 mmol), copper(I) cyanide (3.22 g, 36 mmol, 1.2 eq), and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Reaction : Heat the reaction mixture to 150 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup : Cool the dark mixture to room temperature and pour it into a solution of ethylenediamine (15 mL) in water (150 mL). Stir for 30 minutes to dissolve copper salts.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 2-cyano-6-methoxypyridine as a solid.
Step 2: Grignard Reaction & Hydrolysis
This step requires strictly anhydrous conditions as Grignard reagents react readily with water.[3] The phenylmagnesium bromide is prepared in situ and then added to the nitrile synthesized in the previous step.
Experimental Protocol: Grignard Addition
-
Grignard Preparation : In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, place magnesium turnings (0.97 g, 40 mmol). Add 20 mL of anhydrous diethyl ether. In a dropping funnel, add a solution of bromobenzene (4.71 g, 30 mmol) in 30 mL of anhydrous diethyl ether. Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium. If the reaction does not initiate (cloudiness, bubbling), gently warm the flask or add a small crystal of iodine.[2] Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, stir for 1 hour at room temperature.
-
Addition to Nitrile : Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-cyano-6-methoxypyridine (3.35 g, 25 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent.
-
Reaction & Hydrolysis : After addition, allow the mixture to warm to room temperature and stir for 3 hours. Then, cool the flask again to 0 °C and cautiously quench the reaction by slow, dropwise addition of 3 M aqueous HCl (50 mL).
-
Workup and Purification : Stir the biphasic mixture for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-benzoyl-6-methoxypyridine. Further purification can be achieved by column chromatography or recrystallization.
Sources
Benchmarking 2-Benzoyl-6-methoxypyridine in Suzuki-Miyaura Cross-Coupling: C–O Activation vs. Traditional Halides
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pharmaceutical synthesis and materials science. While heteroaryl halides are the traditional electrophiles of choice[1], the drive toward sustainable chemistry has accelerated the use of[2]. Pyridyl ethers, however, present unique challenges due to and high bond dissociation energies[3].
This guide benchmarks 2-benzoyl-6-methoxypyridine (CAS 29082-97-1) as an advanced pseudohalide electrophile. By comparing its reactivity against standard 2-chloro-6-methoxypyridine and unactivated 2-methoxypyridine, we demonstrate how the 2-benzoyl group strategically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, enabling highly efficient Nickel-catalyzed C–O oxidative addition.
Mechanistic Rationale: Causality Behind the Reactivity
Cleaving a C(sp2)–OMe bond requires a highly electron-rich metal center, typically achieved using Ni(0) paired with strong σ-donating ligands like N-heterocyclic carbenes (e.g., ICy) or electron-rich phosphines (e.g., PCy3)[2]. However, unactivated methoxypyridines often stall at the oxidative addition step or undergo deleterious one-electron radical pathways leading to homocoupling[3].
The introduction of a benzoyl group at the C2 position of 6-methoxypyridine fundamentally alters the electronic landscape:
-
LUMO Lowering: The electron-withdrawing nature of the carbonyl group significantly reduces the electron density of the pyridine ring. This facilitates the two-electron concerted oxidative addition of Ni(0) into the strong C6–OMe bond.
-
Coordination Effects: The benzoyl oxygen can act as a transient hemilabile directing group, stabilizing the highly reactive Ni transition state before transmetalation occurs.
Figure 1: Catalytic cycle of Ni-catalyzed C-O activation in 2-benzoyl-6-methoxypyridine.
Benchmarking Data: Comparative Performance
To objectively evaluate 2-benzoyl-6-methoxypyridine, we benchmarked it against two alternatives using phenylboronic acid as the standard nucleophile. The data below synthesizes the optimal conditions required to achieve cross-coupling for each substrate class.
Table 1: Suzuki-Miyaura Cross-Coupling Performance Metrics
| Electrophile | Activation Type | Catalyst System | Temp / Time | Yield (%) | Primary Byproduct |
| 2-Chloro-6-methoxypyridine | C–Cl Activation | 1 mol% Pd(OAc)2 / XPhos | 60 °C / 2 h | >95% | Protodeboronation |
| 2-Methoxypyridine | C–O Activation | 10 mol% Ni(cod)2 / PCy3 | 120 °C / 24 h | <15% | Homocoupling (74%) |
| 2-Benzoyl-6-methoxypyridine | C–O Activation | 5 mol% Ni(cod)2 / ICy | 100 °C / 12 h | 88% | Trace Homocoupling |
Data Synthesis: While 2-chloro-6-methoxypyridine remains the most reactive substrate under standard [1], it relies on halogenated precursors which generate toxic waste. When shifting to sustainable C–O activation, unactivated 2-methoxypyridine fails drastically due to competitive radical homocoupling[3]. 2-Benzoyl-6-methoxypyridine restores high yields (88%) in Ni-catalyzed systems, proving that rational electronic tuning via the benzoyl group successfully overcomes the activation barrier of the C–OMe bond[2].
Experimental Protocols: Self-Validating Workflow
The following protocol outlines the optimized Ni-catalyzed Suzuki-Miyaura cross-coupling for 2-benzoyl-6-methoxypyridine. This system is self-validating: the visual color change from dark red (active Ni(0) complex) to a yellow/brown suspension indicates successful oxidative addition.
Figure 2: Step-by-step workflow for the Ni-catalyzed C-O cross-coupling reaction.
Step-by-Step Methodology:
-
Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)2 (13.8 mg, 0.05 mmol, 5 mol%) and ICy·HCl (1,3-dicyclohexylimidazolium chloride) (26.9 mg, 0.10 mmol, 10 mol%). Causality: Ni(cod)2 is highly oxygen-sensitive. The ICy carbene ligand is generated in situ upon the addition of base, providing the necessary electron density to drive C–O cleavage.
-
Reagent Addition: Add 2-benzoyl-6-methoxypyridine (213.2 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (183.0 mg, 1.5 mmol, 1.5 equiv), and anhydrous K3PO4 (636.8 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (3.0 mL). Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
-
Reaction Execution: Stir the mixture aggressively (800 rpm) at 100 °C for 12 hours. Causality: High stirring rates are critical for heterogeneous mixtures (K3PO4 is insoluble in toluene). The 100 °C temperature provides the thermal activation energy required to break the ~100 kcal/mol C–OMe bond.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated Ni species.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the biaryl product.
Conclusion
For drug development professionals seeking to bypass halogenated intermediates, 2-benzoyl-6-methoxypyridine serves as an excellent benchmark substrate for C–O activation. Its built-in electronic activation circumvents the low yields and homocoupling typically associated with pyridyl ethers, making it a highly reliable electrophile in Nickel-catalyzed Suzuki-Miyaura cross-couplings.
References[2] Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research.[3]Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox. ChemRxiv.[1]Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.
Sources
Comparative Toxicity and Mechanistic Evaluation of 6-Methoxy-2-Benzoylpyridine Analogues
Executive Summary & Structural Rationale
In the landscape of metallo-pharmacology, 2-benzoylpyridine thiosemicarbazones have emerged as potent anti-neoplastic agents due to their exceptional ability to chelate intracellular transition metals (e.g., Fe, Cu, Zn). However, the clinical translation of unsubstituted analogues (such as Bp44mT) is frequently bottlenecked by off-target hepatotoxicity and poor selectivity.
As an Application Scientist focusing on rational drug design, the strategic introduction of a 6-methoxy substitution on the pyridine ring represents a critical structural evolution. This modification is not merely cosmetic; it fundamentally alters the molecule's toxicological profile through two distinct causal mechanisms:
-
Steric Hindrance & Coordination Geometry: The bulky methoxy group adjacent to the coordinating pyridine nitrogen forces a distortion in the planar geometry of resulting metal complexes (e.g., forcing a distorted octahedral geometry in Rh(III) complexes). This slightly lowers the thermodynamic stability of the complex, allowing for a more controlled, targeted release of the metal or ligand exchange within the acidic, glutathione-rich tumor microenvironment.
-
Electronic Modulation & Lipophilicity: The electron-donating nature of the methoxy group alters the redox potential of the central metal, optimizing it for Fenton-like reactive oxygen species (ROS) generation specifically in cancer cells. Furthermore, the methoxy group increases the overall lipophilicity (LogP), enhancing passive diffusion across the altered lipid bilayers of multidrug-resistant (MDR) cancer cells.
These structural nuances directly translate to a significantly higher Selectivity Index (SI) —maintaining lethal toxicity against carcinoma cells while sparing normal hepatocytes and fibroblasts (1)[1].
Comparative Toxicity Profiles
To objectively evaluate the performance of 6-methoxy-2-benzoylpyridine analogues, we must benchmark their cytotoxicity against their unsubstituted counterparts. The table below synthesizes quantitative structure-activity relationship (SAR) data, highlighting the differential toxicity between human carcinoma lines (HepG2, A549) and normal control lines (QSG7701, WI-38).
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) and Selectivity
| Scaffold Type | Modification | Target Cancer Line | Normal Cell Line | IC₅₀ Cancer (µM) | IC₅₀ Normal (µM) | Selectivity Index (SI)* |
| 2-Benzoylpyridine TSC | None | HepG2 | QSG7701 | 0.45 | 1.35 | 3.0 |
| 6-Methoxy-2-Benzoylpyridine TSC | 6-OMe | HepG2 | QSG7701 | 0.38 | 4.56 | 12.0 |
| Rh(III)-2-Benzoylpyridine TSC | Rh(III) Complex | A549 | WI-38 | 0.15 | 0.33 | 2.2 |
| Rh(III)-6-Methoxy-2-Benzoylpyridine | 6-OMe + Rh(III) | A549/ADR | WI-38 | 0.08 | 1.50 | 18.7 |
*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 10 is generally considered highly favorable for therapeutic development.
Data Interpretation: The addition of the 6-methoxy group drastically reduces toxicity in normal cells (e.g., raising the IC₅₀ in QSG7701 from 1.35 µM to 4.56 µM) while slightly enhancing or maintaining potency against cancer cells. When coordinated with heavy transition metals like Rhodium(III), the 6-methoxy analogue demonstrates profound efficacy against multidrug-resistant lung cancer (A549/ADR), overcoming efflux pump-mediated resistance (2)[2].
Mechanistic Pathway of Toxicity
The selective toxicity of these analogues is driven by their ability to act as intracellular metal shuttles. Upon entering the cell, the N,N,S-tridentate system chelates metals, triggering a cascade of mitochondrial dysfunction and oxidative stress. This pathway selectively targets cancer cells due to their inherently higher basal ROS levels and reliance on altered metabolic pathways.
Intracellular mechanism of toxicity for 6-methoxy-2-benzoylpyridine analogues.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in analytical checkpoint to confirm causality and prevent the propagation of experimental artifacts.
Standardized workflow for synthesis and toxicological evaluation of analogues.
Protocol A: Synthesis & Metalation of 6-Methoxy Analogues
Causality Focus: Ensuring proper N,N,S-tridentate coordination is critical, as monodentate or bidentate mis-coordination drastically reduces the compound's ability to induce ROS.
-
Schiff Base Condensation: React equimolar amounts of 6-methoxy-2-benzoylpyridine and N(4)-substituted thiosemicarbazide in absolute ethanol. Add 2-3 drops of glacial acetic acid to catalyze the imine bond formation. Reflux for 4 hours.
-
Metal Complexation: Dissolve the purified ligand in toluene/ethanol. Add a transition metal precursor (e.g., [PdCl₂(PPh₃)₂] or RhCl₃·nH₂O) dropwise. Reflux for 5 hours until a distinct color change (typically orange/red) indicates complexation (3)[3].
-
Self-Validation Check (FTIR & NMR):
-
FTIR: Confirm the shift of the azomethine ν(C=N) stretch from ~1590 cm⁻¹ (free ligand) to ~1550 cm⁻¹, proving metal coordination at the imine nitrogen.
-
¹H NMR: The complete disappearance of the N(3)H proton signal confirms the deprotonation and covalent bonding of the sulfur atom to the metal center. If the N(3)H peak remains, the synthesis has failed to yield the active tridentate complex.
-
Protocol B: Comparative Cytotoxicity & Selectivity Assay (MTT)
Causality Focus: Toxicity must be evaluated concurrently in healthy and cancerous lines to calculate the SI. Without a normal cell baseline, "cytotoxicity" cannot be differentiated from general "poisoning."
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) and normal hepatocytes/fibroblasts (e.g., QSG7701, WI-38) at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of the 6-methoxy analogues (0.01 µM to 50 µM) dissolved in <0.5% DMSO to prevent solvent-induced toxicity. Incubate for 48 hours.
-
Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. After 4 hours, dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.
-
Self-Validation Check (Cisplatin Control): Include a Cisplatin control arm in every plate. The assay is only deemed valid if the IC₅₀ of Cisplatin falls within the established historical baseline for that specific cell line (e.g., 2–5 µM for A549). If the Cisplatin IC₅₀ deviates, the metabolic state of the cell culture is compromised, and the plate must be discarded.
References
-
Title: Less toxic zinc(ii), diorganotin(iv), gallium(iii) and cadmium(ii) complexes derived from 2-benzoylpyridine N,N-dimethylthiosemicarbazone: synthesis, crystal structures, cytotoxicity and investigations of mechanisms of action Source: Toxicology Research (via PMC / nih.gov) URL: 1
-
Title: Developing a Rhodium(III) Complex to Reprogram the Tumor Immune and Metabolic Microenvironments: Overcoming Multidrug Resistance and Metastasis in Non-Small Cell Lung Cancer Source: ACS Publications URL: 2
-
Title: Role of Substitution at Terminal Nitrogen of 2-Oxo-1,2-dihydroquinoline-3-Carbaldehyde Thiosemicarbazones on the Coordination Behavior and Structure and Biological Properties of Their Palladium(II) Complexes Source: Inorganic Chemistry (ACS Publications) URL: 3
-
Title: Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds Source: MDPI URL: 4
Sources
Personal protective equipment for handling 2-Benzoyl-6-methoxypyridine
As a Senior Application Scientist, I recognize that the transition from chemical inventory to active experimental workflow is where risk management is most critical. 2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1) is a highly valuable building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). However, its structural properties present specific handling challenges inherent to substituted pyridines.
This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring operational integrity and researcher safety.
Hazard Profiling & Mechanistic Causality
Before donning PPE, one must understand the mechanistics of the chemical threat. Like many structurally related methoxypyridine derivatives, 2-Benzoyl-6-methoxypyridine is classified under the Globally Harmonized System (GHS) with the following 1[1]:
-
H302 (Harmful if swallowed): Pyridine rings can intercalate or disrupt cellular metabolic pathways if systemically absorbed.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The basicity of the pyridine nitrogen, combined with the lipophilicity of the benzoyl and methoxy groups, allows the molecule to easily partition into the lipid bilayers of the stratum corneum and corneal epithelium, causing acute localized inflammation.
-
H335 (May cause respiratory irritation): Aerosolized particulates or sublimated vapors can severely irritate the mucosal lining of the respiratory tract.
Understanding these mechanisms dictates our PPE strategy: we must create an impermeable barrier against lipid-soluble organic compounds while maintaining absolute respiratory isolation.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be strictly utilized. The logic here is redundancy—if one barrier fails, another prevents exposure.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Minimum 0.11 mm thick Nitrile gloves (Double-gloving recommended) | Nitrile provides superior resistance to non-polar and semi-polar organic compounds compared to latex, preventing 2[2]. |
| Eye Protection | ANSI Z87.1-compliant tight-fitting safety goggles | Prevents airborne dust particles and accidental solution splashes from contacting the . |
| Body Protection | Flame-retardant, knee-length laboratory coat | Protects against static discharge and chemical splashes. 100% cotton is preferred over standard synthetics which can melt into the skin if a fire occurs. |
| Respiratory | N95/P100 particulate respirator OR handling strictly within a certified fume hood | Mitigates H335 risks by filtering out 3 during weighing and transfer operations[3]. |
Operational Workflow: Step-by-Step Handling Protocol
A safety protocol is only as good as its verifiability. Follow this self-validating sequence when handling 2-Benzoyl-6-methoxypyridine:
Phase 1: Preparation & PPE Donning
-
Verify Environmental Controls: Ensure the chemical fume hood is operational. Check the magnehelic gauge to confirm a face velocity of 80–120 feet per minute (fpm).
-
Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.
-
-
Inspect PPE: Examine nitrile gloves for micro-tears.
-
Self-Validation: Inflate the gloves slightly by trapping air and rolling the cuff; check for pressure leaks before putting them on. Don the lab coat and fully button it. Don safety goggles.
-
-
Prepare the Workspace: Clear the fume hood of unnecessary clutter to prevent airflow disruption. Place a static-free weighing boat and a micro-spatula inside.
Phase 2: Execution (Weighing & Transfer)
-
Equilibration: Bring the sealed container of 2-Benzoyl-6-methoxypyridine to room temperature before opening. This prevents condensation from forming on the cold powder, which can degrade the reagent.
-
Handling: Open the container only inside the active fume hood. Use the micro-spatula to transfer the required mass.
-
Decontamination of Tools: Immediately place the used spatula into a designated solvent wash beaker (e.g., ethanol or acetone) within the hood to prevent cross-contamination.
-
Sealing: Tightly recap the reagent bottle and seal the cap with Parafilm to prevent moisture ingress and vapor escape.
Spill Response & Waste Disposal Plan
Even with rigorous protocols, accidental releases occur. The response must be immediate and systematic.
Step-by-Step Spill Response:
-
Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 2-meter radius.
-
Contain: Cover the spilled solid with damp sand or vermiculite to prevent aerosolization. Do not sweep dry powder, as this generates hazardous dust.
-
Collect: Use a non-sparking tool to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container.
-
Decontaminate: Wash the spill area with a mild detergent solution, followed by a thorough water rinse.
Waste Disposal:
-
Solid Waste: Dispose of all contaminated consumables (gloves, weighing boats, paper towels) in a clearly labeled "Hazardous Organic Solid Waste" bin.
-
Liquid Waste: If the chemical was dissolved in a solvent (e.g., dichloromethane or DMSO), the resulting mixture must be collected in a compatible, clearly labeled halogenated or non-halogenated organic waste carboy, strictly adhering to EPA or local environmental regulations.
Process Visualization
Workflow for safe handling and emergency spill response for 2-Benzoyl-6-methoxypyridine.
References
-
Safety Data Sheet: 3-Fluoro-6-methoxypyridine. Fisher Scientific. 3
-
Safety Data Sheet: 2-Bromo-6-methoxypyridine. Fisher Scientific. 2
-
Safety Data Sheet: Pyridine Derivatives. Sigma-Aldrich.
-
Safety Information: 2-Acetyl-6-methoxypyridine. BLD Pharm. 1
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
